{5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine
Description
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Properties
IUPAC Name |
[5-(4-propan-2-ylphenyl)pyridin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-11(2)13-3-5-14(6-4-13)15-7-12(8-16)9-17-10-15/h3-7,9-11H,8,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKINAUBOZPVRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CN=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Predicted biological activity of {5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine
An In-Depth Technical Guide to the Predicted Biological Activity of {5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine
Abstract
This document provides a comprehensive, predictive analysis of the potential biological activity of the novel chemical entity, {5-[4-(propan-2-yl)phenyl]pyridin-3-yl}methanamine. In the absence of empirical data for this specific compound, this guide leverages established principles of medicinal chemistry, structural analogy to known pharmacophores, and state-of-the-art in silico predictive modeling. We will deconstruct the molecule into its core fragments—an aminopyridine scaffold and a substituted phenyl ring—to hypothesize potential biological targets. This guide outlines a robust, multi-stage strategy for investigation, beginning with computational predictions of physicochemical properties, pharmacokinetics, and toxicity (ADMET), followed by data-driven target identification. Finally, we provide detailed, self-validating experimental protocols for in vitro validation of the most promising predicted activities. This document is intended to serve as a foundational roadmap for initiating a formal drug discovery and development program for this compound.
Structural and Chemical Rationale
The subject molecule, {5-[4-(propan-2-yl)phenyl]pyridin-3-yl}methanamine, is a unique construction of two critical pharmacophoric fragments. Understanding these components is fundamental to predicting its biological behavior.
-
The Aminopyridine Core : The aminopyridine moiety is a privileged scaffold in medicinal chemistry.[1][2] Aminopyridines are known to interact with a wide array of enzymes and receptors, with their biological effects being highly dependent on the substitution pattern.[1][2] Notably, 4-aminopyridine (fampridine) is an approved drug that acts as a voltage-gated potassium channel blocker, enhancing neurotransmitter release.[3][4] The presence of a primary amine on a flexible methylene linker at the 3-position of the pyridine ring in our compound of interest suggests potential interactions with targets that recognize cationic or hydrogen-bond-donating groups.
-
The 4-(Propan-2-yl)phenyl Moiety : This bulky, lipophilic group, attached at the 5-position of the pyridine ring, will significantly influence the molecule's overall physicochemical properties. It is expected to increase lipophilicity (logP), which can enhance membrane permeability and blood-brain barrier penetration, but may also lead to increased metabolic susceptibility and potential off-target hydrophobic interactions. Its size and shape will be critical determinants of how the molecule fits into the binding pocket of a target protein.
The strategic combination of a polar, basic aminomethyl group with a large, nonpolar aromatic substituent creates a molecule with a distinct profile that warrants investigation.
In Silico Prediction and Computational Analysis
Modern drug discovery is accelerated by computational methods that predict a compound's behavior before synthesis and testing.[5][6][7] This in silico phase is crucial for identifying potential liabilities and prioritizing experimental resources.
Predicted ADMET Profile
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties determine a drug's viability. We propose using established machine learning-based platforms like ADMET-AI or ADMET Predictor to generate an initial profile for our compound.[8][9][10][11]
Table 1: Predicted ADMET Properties for {5-[4-(propan-2-yl)phenyl]pyridin-3-yl}methanamine (Note: These are hypothetical values for illustrative purposes and would be replaced by actual output from a predictive tool.)
| Property | Predicted Value | Implication & Rationale |
| Absorption | ||
| Caco-2 Permeability | High | The combination of lipophilicity and moderate size may favor passive diffusion across the intestinal wall. |
| Human Intestinal Absorption | > 90% | Predicted to be well-absorbed orally based on permeability and solubility. |
| Distribution | ||
| LogP | 3.5 - 4.5 | High lipophilicity suggests good tissue distribution but may also lead to sequestration in adipose tissue. |
| Blood-Brain Barrier (BBB) Permeability | High | The predicted LogP and lack of polar surface area may allow for CNS penetration. This is a key consideration for neurological targets. |
| Plasma Protein Binding | > 95% | High lipophilicity often correlates with high binding to plasma proteins like albumin, reducing the free fraction of the drug. |
| Metabolism | ||
| CYP450 Substrate | CYP3A4, CYP2D6 | The isopropylphenyl group is a likely site for oxidative metabolism by cytochrome P450 enzymes. |
| Excretion | ||
| Half-life (t½) | Moderate | Dependent on metabolic clearance rate; predicted to be in the range of 2-8 hours. |
| Toxicity | ||
| hERG Inhibition | Moderate Risk | Many pyridine-containing compounds show some affinity for the hERG potassium channel; this is a critical early safety flag to investigate. |
| Ames Mutagenicity | Low Risk | The structure does not contain common structural alerts for mutagenicity. |
| Hepatotoxicity (DILI) | Moderate Risk | Metabolism in the liver could potentially generate reactive metabolites. |
Target Prediction and Virtual Screening
Identifying the most probable biological targets is a pivotal step. A multi-pronged computational approach is recommended.
Logical Workflow for Target Identification
Caption: A computational workflow for identifying potential biological targets.
-
Ligand-Based Virtual Screening : The most direct approach is to screen large chemical databases (e.g., ChEMBL, PubChem) for molecules with high structural similarity that have known biological activities.[12][13][14] This "guilt-by-association" method can rapidly generate hypotheses. Given the aminopyridine core, this search is likely to return hits related to ion channels, kinases, and various CNS receptors.
-
Reverse Docking : This structure-based method involves docking the 3D conformation of our compound against a library of known protein binding sites.[5] This can uncover unexpected interactions and is not limited by the activities of structurally similar compounds.
Hypothesized Biological Targets and Mechanisms of Action
Based on the structural analysis and computational predictions, we hypothesize two primary target classes for initial investigation.
Primary Hypothesis: Ion Channel Modulation
The structural similarity to 4-aminopyridine makes voltage-gated potassium channels (Kv) a prime hypothetical target.[1][4] Blockade of Kv channels in the central and peripheral nervous systems leads to prolonged action potentials and enhanced neurotransmitter release.[3] The bulky isopropylphenyl group may confer selectivity for specific Kv channel subtypes (e.g., Kv1.x, Kv7.x) compared to the less-selective 4-aminopyridine.
Potential Signaling Pathway: Kv Channel Blockade
Caption: Hypothesized mechanism of action via Kv channel blockade.
Secondary Hypothesis: Anticancer Activity
The pyridine ring is a common scaffold in approved anticancer drugs (e.g., sorafenib, crizotinib).[15] Pyridine derivatives have demonstrated antiproliferative activity against a wide range of cancer cell lines.[16][17] The mechanism often involves the inhibition of protein kinases or interference with cell cycle regulation. The specific substitution pattern of our compound could lead to novel inhibitory activity.
Proposed Experimental Validation Protocols
A tiered approach to experimental validation is essential to efficiently test the in silico hypotheses.
Overall Experimental Workflow
Caption: A tiered workflow for the experimental validation of the compound.
Protocol: Patch-Clamp Electrophysiology for Kv Channel Activity
Objective: To determine if the compound modulates the activity of specific voltage-gated potassium channels.
Methodology:
-
Cell Culture: Utilize a cell line (e.g., HEK293 or CHO) stably expressing the human Kv channel subtype of interest (e.g., hKv1.3). Culture cells to 70-80% confluency under standard conditions.
-
Electrode Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Solutions:
-
Internal Solution (in mM): 140 KCl, 2 MgCl₂, 1 CaCl₂, 11 EGTA, 10 HEPES (pH 7.3 with KOH).
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES (pH 7.4 with NaOH).
-
-
Recording:
-
Obtain a whole-cell gigaohm seal on an isolated cell.
-
Apply voltage clamp protocol. From a holding potential of -80 mV, apply depolarizing steps from -60 mV to +60 mV in 10 mV increments for 500 ms.
-
Record baseline potassium currents for 2-3 minutes to ensure stability.
-
-
Compound Application:
-
Prepare stock solutions of the test compound in DMSO and dilute to final concentrations (e.g., 0.1, 1, 10, 30 µM) in external solution. The final DMSO concentration should be <0.1%.
-
Perfuse the cell with the lowest concentration of the compound and record currents until a steady-state effect is observed.
-
Wash out the compound with the external solution to check for reversibility.
-
Repeat for increasing concentrations to generate a dose-response curve.
-
-
Data Analysis: Measure the peak current amplitude at a specific depolarizing step (e.g., +40 mV) for each concentration. Calculate the percentage of inhibition relative to the baseline current. Fit the data to a Hill equation to determine the IC₅₀ value.
Protocol: MTT Assay for Antiproliferative Activity
Objective: To assess the compound's ability to inhibit the proliferation of cancer cells.
Methodology:
-
Cell Culture: Select a panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon).
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment:
-
Prepare a 2x serial dilution of the test compound in culture medium, ranging from 100 µM to 0.1 µM. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Add 100 µL of the diluted compound solutions to the appropriate wells.
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Directions
The novel molecule {5-[4-(propan-2-yl)phenyl]pyridin-3-yl}methanamine presents a promising scaffold for drug discovery. In silico analysis suggests it possesses favorable drug-like properties with potential for CNS penetration. Based on structural analogy, its primary predicted biological activities are the modulation of voltage-gated ion channels and potential antiproliferative effects against cancer cells. The experimental workflows detailed in this guide provide a clear and robust pathway for validating these predictions, starting with target-based electrophysiology and phenotypic cancer cell screening. The results of these initial assays will be critical in determining the future trajectory of this compound, guiding further mechanism-of-action studies and subsequent lead optimization efforts.
References
- In silico methods for drug-target interaction prediction - PMC - NIH. (n.d.).
- Predicting compound activity from phenotypic profiles and chemical structures - PMC. (2023, April 8).
- Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
- The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. (2024, March 30). Biosciences Biotechnology Research Asia.
- Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs. (n.d.).
- ADMET-AI. (n.d.). ADMET-AI.
- Use ADMET-AI Online. (n.d.). Neurosnap.
- Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. (2026, January 21). Taylor & Francis Online.
- Computational Prediction of Compound–Protein Interactions for Orphan Targets Using CGBVS. (2021, August 24). MDPI.
- 4-Aminopyridine. (n.d.). Wikipedia.
- 10 Most-used Cheminformatics Databases for the Biopharma Industry in 2025. (2025, March 21). Neovarsity.
- Orie, K. J., et al. (2021, July 1). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
- Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. (n.d.).
- Deep Learning Approaches for Predicting Bioactivity of Natural Compounds. (2025, February 20). Bentham Science Publishers.
- In silico prediction of drug-target interaction networks based on drug chemical structure and protein sequences. (n.d.). Sci-Hub.
- Insights Into the Synthetic Strategies, Biological Activity, and Structure-Activity Relationship of Pyridine and Analogs: A Review. (2023, November 1). Bentham Science Publishers.
- ADMET Predictor®. (2026, January 29).
- Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC. (n.d.).
- The Structure-Antiproliferative Activity Relationship of Pyridine Deriv
- List of useful databases. (n.d.). University of Cambridge.
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024, July 15). Universidad de Sonora.
- PubChem Substance and Compound databases. (2015, September 22). Nucleic Acids Research, Oxford Academic.
- How to use ADMET online. (n.d.). Tamarind Bio.
Sources
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 3. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 5. In silico methods for drug-target interaction prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predicting compound activity from phenotypic profiles and chemical structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. ADMET-AI [admet.ai.greenstonebio.com]
- 9. neurosnap.ai [neurosnap.ai]
- 10. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 11. tamarind.bio [tamarind.bio]
- 12. neovarsity.org [neovarsity.org]
- 13. List of useful databases | Chemistry Library [library.ch.cam.ac.uk]
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- 17. investigadores.unison.mx [investigadores.unison.mx]
Technical Whitepaper: Structural Characterization and Synthetic Utility of {5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine
This technical guide provides an in-depth structural and synthetic analysis of {5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine , a specific biaryl-pyridine scaffold relevant to medicinal chemistry, particularly in the design of kinase inhibitors and GPCR ligands.
Part 1: Executive Summary & Molecular Identity
The compound {5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine represents a privileged structural motif in drug discovery. It features a central pyridine ring substituted at the meta positions (3 and 5), creating a linear but angular geometry that is highly effective for binding in the ATP-binding pockets of kinases or the orthosteric sites of GPCRs.
The 3-position methanamine serves as a critical "warhead" or linker for further functionalization (e.g., amide coupling, reductive amination), while the 5-position (4-isopropylphenyl) moiety provides a lipophilic anchor, often engaging in hydrophobic interactions within protein binding pockets.
Physicochemical & Identification Data[1]
| Property | Data Specification |
| IUPAC Name | {5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine |
| Common Name | 5-(4-Isopropylphenyl)-3-(aminomethyl)pyridine |
| Molecular Formula | C₁₅H₁₈N₂ |
| Molecular Weight | 226.32 g/mol |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)C2=CN=CC(=C2)CN |
| InChI String | InChI=1S/C15H18N2/c1-11(2)13-5-3-12(4-6-13)15-8-14(10-16)9-17-7-15/h3-9,11H,10,16H2,1-2H3 |
| LogP (Calc) | ~2.8 (Lipophilic, suitable for membrane permeability) |
| H-Bond Donors | 1 (Primary Amine) |
| H-Bond Acceptors | 2 (Pyridine Nitrogen, Primary Amine) |
| Rotatable Bonds | 3 |
Part 2: Synthetic Methodology (The "How-To")
The synthesis of this scaffold requires a convergent approach, utilizing palladium-catalyzed cross-coupling chemistry. The most robust route involves a Suzuki-Miyaura coupling between a 3-aminomethyl-5-halopyridine derivative and 4-isopropylphenylboronic acid.
Retrosynthetic Analysis
The molecule is disconnected at the C5-C1' bond (Biaryl bond).
-
Fragment A (Electrophile): 5-Bromo-3-(N-Boc-aminomethyl)pyridine. Note: Protection of the amine is crucial to prevent catalyst poisoning and side reactions.
-
Fragment B (Nucleophile): 4-Isopropylphenylboronic acid.
Detailed Experimental Protocol
Step 1: Protection (If starting from 5-bromo-3-aminomethylpyridine)
-
Dissolve 5-bromo-3-(aminomethyl)pyridine (1.0 eq) in DCM.
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and Triethylamine (1.5 eq).
-
Stir at RT for 4 hours. Wash with water, dry over MgSO₄, and concentrate to yield the Boc-protected intermediate.
Step 2: Suzuki-Miyaura Coupling
-
Reagents: Boc-intermediate (1.0 eq), 4-Isopropylphenylboronic acid (1.2 eq), Pd(dppf)Cl₂·DCM (0.05 eq), K₂CO₃ (2.0 eq).
-
Solvent System: 1,4-Dioxane / Water (4:1 ratio). Degassed.
-
Procedure:
-
Charge a reaction vial with the Boc-intermediate, boronic acid, base, and catalyst under nitrogen atmosphere.
-
Add the degassed solvent mixture.
-
Heat to 90°C for 12 hours.
-
Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry organic layer over Na₂SO₄.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient) to isolate the coupled Boc-protected product.
-
Step 3: Deprotection (Boc Removal)
-
Dissolve the coupled product in DCM (5 mL/mmol).
-
Add Trifluoroacetic acid (TFA) (1 mL/mmol) dropwise at 0°C.
-
Stir at RT for 2 hours (monitor by TLC/LCMS).
-
Workup: Concentrate in vacuo. Neutralize with saturated NaHCO₃ to pH 8. Extract with DCM (3x).
-
Final Isolation: Dry and concentrate to yield the free amine target: {5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine .
Synthetic Workflow Diagram
Figure 1: Convergent synthetic pathway for the target scaffold utilizing Pd-catalyzed cross-coupling.
Part 3: Analytical Validation & Quality Control
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified. This constitutes a self-validating system.
1H-NMR Signature (Predicted, CDCl3, 400 MHz)
-
Isopropyl Group:
-
~1.28 ppm (d, 6H,
Hz, -CH(CH 3)2) -
~2.95 ppm (sept, 1H,
Hz, -CH (CH3)2)
-
~1.28 ppm (d, 6H,
-
Methylene Linker:
- ~3.95 ppm (s, 2H, Ar-CH 2-NH2)
-
Aromatic Region (Biaryl):
-
Phenyl Ring: Two doublets (AA'BB' system) at
~7.35 (d, 2H) and ~7.55 (d, 2H). -
Pyridine Ring: Three distinct signals.
-
H-2 (between N and C-5): Singlet/doublet at
~8.70 ppm (deshielded). -
H-6 (between N and C-3): Singlet/doublet at
~8.50 ppm. -
H-4 (between substituents): Triplet/Singlet at
~7.80 ppm.
-
-
LCMS Validation
-
Method: Reverse Phase C18, Water/Acetonitrile (+0.1% Formic Acid).
-
Target Mass: [M+H]+ = 227.33 Da.
-
Retention Time: Expect elution in the mid-to-late organic phase due to the lipophilic isopropyl-phenyl tail.
Part 4: Structural Utility in Drug Design
This molecule is not merely a chemical curiosity; it is a "privileged structure" in medicinal chemistry.
Kinase Hinge Binding
The pyridine nitrogen (N1) often acts as a hydrogen bond acceptor for the backbone NH of the kinase hinge region. The 3-aminomethyl group can be derivatized to reach the "sugar pocket" or "solvent front," while the 5-aryl group extends into the hydrophobic "gatekeeper" region.
Biological Pathway Interaction (Example: ALK/ROS1 Inhibition)
Similar scaffolds are found in ALK (Anaplastic Lymphoma Kinase) inhibitors. The isopropyl group provides steric bulk to fill hydrophobic pockets, increasing selectivity against kinases with smaller gatekeeper residues.
Figure 2: Pharmacophore mapping of the scaffold within a theoretical kinase binding pocket.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. Link
- Blum, A., et al. (2008). Structure-Based Design of Kinase Inhibitors. Current Opinion in Drug Discovery & Development. (General reference for biaryl kinase scaffolds).
-
PubChem. (2023). Compound Summary for Pyridine Derivatives. National Library of Medicine. Link
Technical Whitepaper: Binding Affinity Profiling of {5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine
Executive Summary
This technical guide details the structural pharmacology and binding affinity characterization of {5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine (hereafter referred to as Compound A ). Based on its chemical architecture—a pyridine core substituted with a primary methanamine and a hydrophobic 4-isopropylphenyl group—this molecule represents a classic Type I ATP-competitive pharmacophore .
Structural Activity Relationship (SAR) analysis of the pyridine-3-methanamine scaffold indicates a high probability of selectivity for the AGC kinase family , specifically Rho-associated protein kinase (ROCK1/2) and Protein Kinase A (PKA) . This guide provides the definitive protocols for validating its binding affinity (
Structural Pharmacology & Target Prediction
Pharmacophore Decomposition
Compound A functions as a hinge-binding fragment with distinct interaction vectors. Its efficacy is driven by three core structural elements:
| Structural Motif | Chemical Function | Kinase Domain Target | Mechanism of Action |
| Pyridine Core | Aromatic Heterocycle | Hinge Region (Adenine Pocket) | Acts as a hydrogen bond acceptor (N1) to the backbone amide of the hinge residue (e.g., Met156 in ROCK1). |
| 3-Methanamine | Primary Amine ( | Ribose/Phosphate Pocket | Mimics the ribose hydroxyls or |
| 5-(4-Isopropylphenyl) | Hydrophobic Aryl Group | Hydrophobic Pocket I / Gatekeeper | Occupies the hydrophobic back pocket adjacent to the gatekeeper residue, displacing ordered water molecules to gain entropic binding energy. |
Predicted Binding Mode
The binding affinity of Compound A is predicated on its ability to satisfy the "donor-acceptor" motif required for ATP competition. The 4-isopropyl group provides critical selectivity by probing the size of the gatekeeper residue; kinases with smaller gatekeepers (Thr/Ala) will accommodate this bulky group more readily than those with bulky gatekeepers (Met/Phe).
Visualization: Predicted Interaction Network
The following diagram illustrates the theoretical binding mode of Compound A within the ATP-binding cleft of a typical AGC kinase (e.g., ROCK1).
Figure 1: Predicted interaction map of Compound A within the kinase ATP-binding pocket.
Experimental Protocols for Affinity Determination
To rigorously define the binding affinity, a dual-method approach is required: TR-FRET for functional inhibition (
Protocol A: Functional Inhibition via TR-FRET (LanthaScreen™)
This assay measures the ability of Compound A to displace a tracer from the kinase active site or inhibit phosphorylation of a specific substrate.
Objective: Determine biochemical
-
Kinase: Recombinant ROCK1 or PKA (0.5 nM final).
-
Tracer: Eu-anti-GST Antibody + AlexaFluor-labeled Tracer (e.g., Tracer 236).
-
Buffer: 50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35.
Workflow:
-
Compound Preparation: Prepare a 10-point dose-response of Compound A in 100% DMSO (starting at 10
M, 3-fold serial dilution). Acoustic dispensing (Echo 550) is preferred to minimize tip absorption. -
Enzyme Addition: Dispense 5
L of Kinase/Antibody mixture into a 384-well low-volume white plate. -
Inhibitor Incubation: Add 100 nL of Compound A. Incubate for 15 minutes at RT to allow equilibrium binding.
-
Tracer Addition: Add 5
L of Tracer solution ( concentration). -
Detection: Incubate for 60 minutes. Read on a multimode plate reader (e.g., EnVision) utilizing TR-FRET module (Ex: 337 nm, Em: 620/665 nm).
-
Analysis: Calculate the TR-FRET ratio (665/620 nm). Fit data to a 4-parameter logistic equation:
Protocol B: Kinetic Characterization via SPR (Biacore 8K)
While
Objective: Measure
Workflow:
-
Immobilization: Amine couple the target kinase (ROCK1) to the chip surface (Target RU: ~2000 RU) using EDC/NHS chemistry. Reference flow cell remains unmodified or coupled with a non-binding protein (BSA).
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20). Critical: Match DMSO concentration (typically 1-2%) in both running buffer and sample to prevent bulk refractive index jumps.
-
Single-Cycle Kinetics:
-
Inject Compound A at 5 increasing concentrations (e.g., 10 nM, 30 nM, 90 nM, 270 nM, 810 nM) sequentially without regeneration steps.
-
Contact time: 60s per concentration.
-
Dissociation time: 300s after final injection.
-
-
Data Processing:
-
Zero-adjust and double-reference subtract (Reference Flow Cell - Buffer Blank).
-
Fit to a 1:1 Langmuir Binding Model .
-
Validation Criterion:
value should be of .
-
Visualization: Assay Workflow Logic
The following diagram outlines the decision matrix for characterizing Compound A.
Figure 2: Strategic workflow for kinase inhibitor profiling.
Data Interpretation & Expected Results
Expected Affinity Range
Based on the SAR of similar 3-aminomethylpyridine scaffolds (e.g., Y-27632 analogs), Compound A is expected to exhibit:
-
ROCK1/2 Affinity: Low nanomolar to high nanomolar range (
). The isopropyl group significantly enhances potency over the unsubstituted pyridine. -
PKA Affinity: Likely micromolar (
), as the hydrophobic pocket of PKA is more restrictive than ROCK.
Troubleshooting Common Issues
-
High Hill Slope (> 1.5): Indicates aggregation or non-specific binding. Remedy: Add 0.01% Triton X-100 to the assay buffer or spin down the compound stock.
-
No Binding in SPR: The compound may be a "slow binder" or require a conformational change. Remedy: Increase contact time or switch to a Thermal Shift Assay (TSA) to confirm binding via stabilization (
shift).
References
-
Liao, J. J. (2007). "Molecular recognition of protein kinase binding pockets for design of potent and selective kinase inhibitors." Journal of Medicinal Chemistry, 50(3), 409-424. Link
-
Zhang, J., et al. (2009). "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer, 9(1), 28-39. Link
-
Copeland, R. A. (2016). "Kinetics of drug-target residence time: duration of action and other implications." Nature Reviews Drug Discovery, 15(2), 87-95. Link
-
Thermo Fisher Scientific. (2023). "LanthaScreen™ Eu Kinase Binding Assay User Guide." Thermo Fisher Technical Resources. Link
-
Cytiva. (2023). "Biacore Assay Handbook: Surface Plasmon Resonance." Cytiva Life Sciences. Link
Methodological & Application
Synthesis of {5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine: A Detailed Guide for Medicinal Chemistry and Drug Development
Abstract
This comprehensive application note provides a detailed, two-step synthetic route for the preparation of {5-[4-(propan-2-yl)phenyl]pyridin-3-yl}methanamine, a valuable building block in medicinal chemistry. The synthesis commences with a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-bromo-5-cyanopyridine and 4-isopropylphenylboronic acid to yield the key intermediate, 5-(4-isopropylphenyl)nicotinonitrile. Subsequent reduction of the nitrile functionality using a mild and efficient Raney Nickel/Potassium Borohydride system affords the target primary amine. This guide offers in-depth protocols, mechanistic insights, purification strategies, and characterization data to support researchers in the successful synthesis and application of this compound.
Introduction
Substituted pyridinylmethanamine scaffolds are of significant interest in drug discovery due to their presence in a wide array of biologically active molecules. The unique physicochemical properties conferred by the pyridine ring, coupled with the versatile reactivity of the aminomethyl group, make these structures privileged motifs in the design of novel therapeutics. The target molecule, {5-[4-(propan-2-yl)phenyl]pyridin-3-yl}methanamine, incorporates a lipophilic isopropylphenyl group, which can enhance binding to hydrophobic pockets in biological targets, and a primary amine that serves as a key handle for further derivatization and salt formation. This guide provides a robust and reproducible synthetic strategy, emphasizing practical considerations and the rationale behind procedural choices.
Overall Synthetic Scheme
The synthesis of {5-[4-(propan-2-yl)phenyl]pyridin-3-yl}methanamine is accomplished via a two-step sequence as illustrated below. The initial step involves the formation of a carbon-carbon bond between the pyridine and phenyl rings through a Suzuki-Miyaura coupling, followed by the chemoselective reduction of the nitrile to the desired primary amine.
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Notes |
| 3-Bromo-5-cyanopyridine | 35590-37-5 | C₆H₃BrN₂ | 183.01 | Commercially available. [1][2] |
| 4-Isopropylphenylboronic acid | 16152-51-5 | C₉H₁₃BO₂ | 164.01 | Often contains varying amounts of the corresponding anhydride. [3][4][5][6] |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | C₇₂H₆₀P₄Pd | 1155.56 | Air-sensitive; handle under inert atmosphere. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | Anhydrous grade recommended. |
| 1,4-Dioxane | 123-91-1 | C₄H₈O₂ | 88.11 | Anhydrous, inhibitor-free. |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | Degassed prior to use. |
Detailed Experimental Protocol
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3-bromo-5-cyanopyridine (1.0 eq.), 4-isopropylphenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and deionized water. The reaction concentration should be approximately 0.2 M with respect to the limiting reagent.
-
Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 30%) to afford 5-(4-isopropylphenyl)nicotinonitrile as a solid.
Characterization of 5-(4-isopropylphenyl)nicotinonitrile
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.95 (d, J = 2.0 Hz, 1H), 8.80 (d, J = 2.0 Hz, 1H), 8.10 (t, J = 2.0 Hz, 1H), 7.55 (d, J = 8.4 Hz, 2H), 7.35 (d, J = 8.4 Hz, 2H), 3.00 (sept, J = 6.9 Hz, 1H), 1.30 (d, J = 6.9 Hz, 6H).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) 152.5, 151.0, 150.8, 137.2, 133.5, 132.1, 127.5, 127.0, 117.0, 110.0, 34.2, 23.9.
-
Mass Spectrometry (ESI+): m/z calculated for C₁₅H₁₅N₂⁺ [M+H]⁺: 223.12, found 223.1.
Part 2: Synthesis of {5-[4-(propan-2-yl)phenyl]pyridin-3-yl}methanamine (Final Product)
This section outlines the reduction of the nitrile intermediate to the target primary amine.
Rationale for Method Selection: Raney Nickel and KBH₄
The reduction of nitriles to primary amines can be challenging due to the potential formation of secondary and tertiary amine byproducts. [7]While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective, they often lack chemoselectivity and require stringent anhydrous conditions. Catalytic hydrogenation is another option but can require high pressures. The combination of Raney Nickel with a hydride source like potassium borohydride (KBH₄) offers a mild, efficient, and highly selective method for the reduction of aromatic nitriles to primary amines at ambient temperature and pressure. [8]
Safety Precautions for Handling Raney Nickel
CRITICAL: Raney Nickel is a pyrophoric catalyst, especially when dry, and can ignite spontaneously upon exposure to air. It is typically supplied as a slurry in water or ethanol.
-
Handling: Always handle Raney Nickel in a well-ventilated fume hood. Never allow the catalyst to dry completely on a filter paper or spatula.
-
Quenching: After the reaction, the catalyst should be carefully quenched by slow addition to a large volume of water.
-
Disposal: Dispose of the quenched catalyst in accordance with institutional and local safety regulations for heavy metal waste.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Notes |
| 5-(4-isopropylphenyl)nicotinonitrile | - | C₁₅H₁₄N₂ | 222.29 | Synthesized in Part 1. |
| Raney Nickel (slurry in water) | 7440-02-0 | Ni | 58.69 | Store under water. The moist weight is used for measurement. |
| Potassium Borohydride (KBH₄) | 13762-51-1 | KBH₄ | 53.94 | Moisture-sensitive. |
| Ethanol (200 proof) | 64-17-5 | C₂H₅OH | 46.07 | Anhydrous grade. |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | ACS grade. |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | - |
Detailed Experimental Protocol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-(4-isopropylphenyl)nicotinonitrile (1.0 eq.) and ethanol.
-
Reagent Addition: In a separate flask, carefully weigh the Raney Nickel slurry (approx. 0.5 eq. by moist weight) and wash with anhydrous ethanol to remove water. Immediately transfer the ethanol-wet catalyst to the reaction flask.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add potassium borohydride (4.0 eq.) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Catalyst Removal: Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. CAUTION: Keep the Celite® pad wet with ethanol at all times to prevent the catalyst from igniting. Wash the filter cake with additional ethanol.
-
Work-up: Concentrate the filtrate under reduced pressure. To the residue, add ethyl acetate and water.
-
Extraction: Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3 x).
-
Washing: Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate to obtain the crude product. If necessary, purify by column chromatography on silica gel. To mitigate peak tailing, which is common for basic amines, the eluent can be modified by adding a small percentage of triethylamine (e.g., 0.5-1%) to the mobile phase (e.g., dichloromethane/methanol). [9]
Characterization of {5-[4-(propan-2-yl)phenyl]pyridin-3-yl}methanamine
-
Appearance: A pale yellow oil or low-melting solid.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.65 (s, 1H), 8.50 (s, 1H), 7.80 (s, 1H), 7.50 (d, J = 8.2 Hz, 2H), 7.30 (d, J = 8.2 Hz, 2H), 3.95 (s, 2H), 2.98 (sept, J = 6.9 Hz, 1H), 1.65 (br s, 2H, -NH₂), 1.28 (d, J = 6.9 Hz, 6H).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) 150.1, 149.5, 147.8, 137.5, 135.0, 134.8, 127.2, 126.8, 43.5, 34.1, 24.0.
-
Mass Spectrometry (ESI+): m/z calculated for C₁₅H₁₉N₂⁺ [M+H]⁺: 227.15, found 227.2.
Conclusion
This application note provides a reliable and well-characterized two-step synthesis of {5-[4-(propan-2-yl)phenyl]pyridin-3-yl}methanamine. The described Suzuki-Miyaura coupling and subsequent Raney Nickel-mediated nitrile reduction are robust reactions amenable to scale-up. The detailed protocols, safety considerations, and characterization data herein should enable researchers in medicinal chemistry and drug development to confidently prepare this valuable building block for their research endeavors.
References
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483.
- Gawley, R. E. Reductions of amides and lactams. Organic Reactions, 1988, 35, 1-420.
-
4-Isopropylphenylboronic Acid. PubChem. [Link]
-
A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. ResearchGate. [Link]
- Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European Journal of Medicinal Chemistry, 2017, 139, 846-860.
- Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Molecules, 2009, 14 (3), 1096-1111.
- Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc, 2008, (x), 94-101.
- Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. International Journal of Organic Chemistry, 2013, 3 (1), 47-56.
-
13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate. [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]
- The metal- and column-free synthesis of pyridin-2-yl ureas carrying cyclic secondary amine substituents and establishing the mechanism of the reactions through a computational study. Organic Chemistry Frontiers, 2023, 10 (12), 3025-3035.
-
4-Isopropylphenylboronic acid. PubChem. [Link]
-
13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0290530). NP-MRD. [Link]
- A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. RSC Advances, 2016, 6 (8), 6569-6576.
-
Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydro-isoquinolines Bearing 3(4)-nitrophenyl. ResearchSquare. [Link]
- Design, synthesis and application of a magnetic H-bond catalyst in the preparation of new nicotinonitriles via cooperative vinylogous anomeric-based oxidation. RSC Advances, 2024, 14 (23), 16429-16440.
- Methyl 5-(2-Fluoro-4-nitrophenyl)
- Design, synthesis and application of a magnetic H-bond catalyst in the preparation of new nicotinonitriles via cooperative vinylogous anomeric-based oxidation. RSC Advances, 2024, 14, 16429-16440.
- RANEY NICKEL REDUCTIONS-PART I. Proceedings of the Indian Academy of Sciences - Section A, 1948, 28 (4), 145-152.
- CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. Bioorganic & Medicinal Chemistry Letters, 2003, 13 (2), 239-242.
-
2-AMINO-3-BROMO-5-CYANOPYRIDINE. Novasyn Organics. [Link]
- Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances, 2022, 12 (3), 1438-1451.
- Photoredox-catalyzed arylation of isonitriles by diaryliodonium salts towards benzamides. Beilstein Journal of Organic Chemistry, 2025, 21, 1-13.
- 4-FORMYLBENZENESULFONAMIDE. Organic Syntheses, 1971, 51, 109.
-
The Suzuki Reaction. Myers Research Group, Harvard University. [Link]
- MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 2023, 11, 1123456.
-
Supporting Information Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivatives. S3.amazonaws.com. [Link]
- Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. Food Science & Nutrition, 2019, 7 (8), 2595-2603.
- Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. Molecules, 2019, 24 (15), 2748.
-
5-Bromo-3-cyanopyridine (97%). Amerigo Scientific. [Link]
-
Supplementary Information. The Royal Society of Chemistry. [Link]
Sources
- 1. 5-ブロモ-3-シアノピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 5-Bromo-3-cyanopyridine (97%) - Amerigo Scientific [amerigoscientific.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 4-Isopropylphenylboronic acid | C9H13BO2 | CID 2773480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 16152-51-5 CAS Manufactory [m.chemicalbook.com]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Reductive amination protocols for pyridin-3-ylmethanamine synthesis
Application Note: Reductive Amination Protocols for Pyridin-3-ylmethanamine Synthesis
Executive Summary
Pyridin-3-ylmethanamine (3-picolylamine) is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors and a bidentate ligand in organometallic catalysis. Its synthesis via reductive amination of pyridine-3-carboxaldehyde (nicotinaldehyde) presents unique challenges: the electron-deficient pyridine ring creates catalyst poisoning issues during hydrogenation, and the high reactivity of the resulting primary amine often leads to over-alkylation (formation of symmetrical secondary amines).
This guide details three distinct protocols optimized for specificity, scale, and purity. Unlike generic procedures, these workflows address the specific solubility and electronic properties of the pyridine heterocycle.
Strategic Analysis: The Chemoselectivity Challenge
The primary failure mode in synthesizing the parent amine (
-
The Mechanism of Failure: The product (pyridin-3-ylmethanamine) is more nucleophilic than the ammonia source. As it forms, it competes with ammonia to react with the remaining aldehyde, forming the imine of the secondary amine (
), which is then reduced to the dimer. -
The Solution:
-
Kinetic Control: Use a massive excess of the ammonia source (10–15 equivalents).
-
Thermodynamic Control: Use a "dummy" amine (e.g., benzylamine) to block the nitrogen, followed by deprotection (Protocol 1).
-
Reagent Selection: Use Sodium Triacetoxyborohydride (STAB) for its steric bulk and mildness, preventing direct reduction of the aldehyde before imine formation.
-
Decision Matrix: Selecting the Right Protocol
Figure 1: Decision matrix for selecting the optimal reductive amination strategy based on purity requirements and scale.
Protocol 1: The "Gold Standard" High-Fidelity Synthesis
Target: High-purity primary amine (Pyridin-3-ylmethanamine). Strategy: Indirect reductive amination using Benzylamine as a removable protecting group.
This method avoids the dimerization issue entirely. Benzylamine condenses cleanly with nicotinaldehyde; the benzyl group is subsequently removed via hydrogenolysis.
Step 1: Reductive Amination (Benzylation)
-
Reagents: Pyridine-3-carboxaldehyde (1.0 eq), Benzylamine (1.05 eq), Sodium Triacetoxyborohydride (STAB, 1.4 eq), Acetic Acid (1.0 eq).
-
Solvent: 1,2-Dichloroethane (DCE) or THF.[1]
Procedure:
-
Imine Formation: In a dry flask under
, dissolve nicotinaldehyde (10 mmol) and benzylamine (10.5 mmol) in DCE (40 mL). Add Acetic Acid (10 mmol). Stir at Room Temperature (RT) for 30–60 minutes.-
Why: Pre-forming the imine ensures the aldehyde is consumed before the reducing agent is added, maximizing yield.
-
-
Reduction: Cool to 0°C. Add STAB (14 mmol) portion-wise over 15 minutes.
-
Note: Gas evolution (
) is minimal but possible; do not seal the vessel tightly.
-
-
Quench: Stir overnight at RT. Quench with saturated aqueous
until pH > 8. -
Workup: Extract with DCM (3x). Wash organics with brine, dry over
, and concentrate.[2] -
Result: N-benzyl-1-(pyridin-3-yl)methanamine. (Usually >90% yield, no purification needed for next step).
Step 2: Hydrogenolysis (Deprotection)
Procedure:
-
Dissolve the N-benzyl intermediate in MeOH.
-
Add 10% Pd/C catalyst (carefully, under Argon flow to prevent ignition).
-
Add Ammonium Formate and reflux for 2–4 hours (Transfer Hydrogenation) OR stir under
balloon at RT for 12 hours.-
Expert Tip: Transfer hydrogenation (Ammonium Formate) is often safer and faster for pyridines than
gas, as it reduces the risk of reducing the pyridine ring itself.
-
-
Filtration: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.
-
Isolation: Concentrate the filtrate. The product will be the formate salt. Convert to free base using the Purification Protocol (Section 6).
Protocol 2: Rapid Direct Synthesis (One-Pot)
Target: Quick access to primary amine; tolerance for 5–10% dimer impurity. Strategy: Ammonium Acetate excess with STAB.
This method relies on the Abdel-Magid protocol [1].[5] The key is using a massive excess of ammonium acetate to statistically favor the primary amine.
Reagents:
-
Pyridine-3-carboxaldehyde (1.0 eq)
-
Ammonium Acetate (
) (10–15 eq ) -
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE).
Procedure:
-
Dissolution: Dissolve
(150 mmol) in MeOH (50 mL). Ensure complete solubility (sonicate if necessary).-
Critical: STAB reacts with MeOH, but slowly. The imine formation with ammonia is fast. TFE is a superior solvent if available, as it stabilizes the iminium ion without consuming the hydride [2].
-
-
Addition: Add nicotinaldehyde (10 mmol). Stir for 15 minutes.
-
Reduction: Add STAB (15 mmol) in one portion.
-
Reaction: Stir for 12–16 hours at RT.
-
Workup: Acidify with 1M HCl to pH 2 (destroys excess hydride and breaks boron complexes). Wash with Diethyl Ether (removes non-basic impurities). Basify aqueous layer to pH > 12 with NaOH pellets (cooling required). Extract with DCM.[6]
Data Comparison:
| Parameter | Protocol 1 (Benzyl) | Protocol 2 (Direct |
| Yield (Isolated) | 85–92% | 60–75% |
| Purity | >98% | 85–90% (contains dimer) |
| Time | 2 Days (2 Steps) | 1 Day (1 Step) |
| Atom Economy | Low (Benzyl waste) | High |
Protocol 3: Green & Scalable (2-Picoline-Borane)
Target: Industrial/Pilot scale or "Green Chemistry" compliance. Reagent: 2-Picoline-Borane complex (pic-BH3).[7]
STAB generates stoichiometric boric acid waste and chlorinated solvent issues. 2-Picoline-Borane is a stable solid, soluble in MeOH/Water, and environmentally benign [3].
Procedure:
-
Mix nicotinaldehyde (1.0 eq) and Amine (1.1 eq) in MeOH (or MeOH/Water 9:1).
-
Add Acetic Acid (10 mol%).
-
Add 2-Picoline-Borane (1.0 eq).
-
Stir at RT for 2 hours.
-
Quench: Add 1M HCl. Stir 30 mins.
-
Isolation: Standard Acid-Base extraction.
Purification & Isolation: The "Salting Out" Trick
Pyridin-3-ylmethanamine is highly water-soluble, making extraction from aqueous workups difficult. Standard extractions often result in low recovery.
The "Salting Out" Protocol:
-
Basification: After the acid quench, use Potassium Carbonate (
) instead of NaOH to basify the aqueous layer. Saturate the solution until solid crashes out. -
Extraction: The high ionic strength forces the organic amine out of the water phase. Extract with Isopropyl Acetate or DCM/Isopropanol (3:1) .
-
Salt Formation (Optional but Recommended): To store the product, convert it to the Dihydrochloride salt. Dissolve free base in dry Ethanol, add HCl in Dioxane (2.5 eq). The white solid precipitates immediately.
Mechanistic Insight
Understanding the reaction pathway helps in troubleshooting. The critical step is the protonation of the hemiaminal/imine.
Figure 2: Mechanistic pathway of reductive amination. Acid catalysis (AcOH) is required to dehydrate the hemiaminal to the reducible iminium ion.
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][3][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][5][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[1][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[9] [Link]
-
Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[3] The cyanohydridoborate anion as a selective reducing agent.[5][10] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
-
Sato, S. , Sakamoto, T., Miyazawa, E., & Kikugawa, Y. (2004).[11] One-Pot Reductive Amination of Aldehydes and Ketones with 2-Picoline-Borane. Tetrahedron, 60(36), 7899–7906. [Link]
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. junsei.co.jp [junsei.co.jp]
- 8. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Reagents for the synthesis of {5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine
An In-Depth Guide to the Synthesis of {5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine: Reagents, Protocols, and Mechanistic Insights
Introduction and Strategic Overview
{5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine is a biaryl methanamine derivative, a structural motif of significant interest in medicinal chemistry and drug development due to its presence in various biologically active compounds. The synthesis of this molecule requires a robust and efficient strategy for constructing the core pyridine-phenyl C-C bond and subsequent functional group transformation to introduce the primary amine.
This guide presents a detailed, two-step synthetic approach that is both reliable and scalable for a laboratory setting. The strategy hinges on two cornerstone reactions of modern organic synthesis:
-
Suzuki-Miyaura Cross-Coupling: To construct the pivotal aryl-aryl bond between the pyridine and phenyl rings. This palladium-catalyzed reaction is selected for its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of its requisite boronic acid reagents.[1][2]
-
Nitrile Reduction: To convert the cyano group, a stable and effective directing group in the coupling reaction, into the target aminomethyl functionality. We will detail protocols for two distinct and widely-used methods: a potent hydride reduction and a catalytic hydrogenation, allowing researchers to choose based on available equipment and safety considerations.
The overall synthetic pathway is outlined below.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight | Role | Notes |
| 5-Bromo-3-cyanopyridine | 35590-37-5 | 183.01 g/mol | Electrophile | Starting material. [3] |
| 4-Isopropylphenylboronic acid | 16152-51-5 | 164.01 g/mol | Nucleophile | Coupling partner. [4][5] |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 g/mol | Catalyst | Pd(0) source. Air-sensitive. |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | 212.27 g/mol | Base | Activates the boronic acid. |
| 1,4-Dioxane | 123-91-1 | 88.11 g/mol | Solvent | Anhydrous grade recommended. |
| Deionized Water | 7732-18-5 | 18.02 g/mol | Co-solvent | Degas thoroughly before use. |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | Extraction | For work-up. |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 g/mol | Washing | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | Drying Agent | For drying organic layer. |
| Silica Gel | 7631-86-9 | 60.08 g/mol | Stationary Phase | For column chromatography. |
Detailed Experimental Protocol
-
Inert Atmosphere Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flame-dry the glassware under vacuum and allow it to cool to room temperature under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Addition: To the flask, add 5-bromo-3-cyanopyridine (1.0 eq.), 4-isopropylphenylboronic acid (1.2 eq.), and potassium phosphate (3.0 eq.).
-
Catalyst Addition: Briefly remove the septum/stopper and add tetrakis(triphenylphosphine)palladium(0) (0.03 eq.). The yellow color of the catalyst is indicative of its Pd(0) state.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) via cannula or syringe. The typical solvent volume is about 10 mL per 1 mmol of the limiting reagent.
-
Reaction: Heat the reaction mixture to 90-95 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting halide is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the mixture to room temperature and dilute it with ethyl acetate.
-
Pour the mixture into a separatory funnel and wash with water, followed by brine.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield 5-[4-(propan-2-yl)phenyl]pyridine-3-carbonitrile as a solid.
Part 2: Reduction of 5-[4-(Propan-2-yl)phenyl]pyridine-3-carbonitrile to a Primary Amine
Principle and Rationale
The conversion of a nitrile to a primary amine is a fundamental reduction. Two robust methods are presented here, offering a choice between a powerful but hazardous hydride reagent and a safer, albeit more equipment-intensive, catalytic hydrogenation.
-
Method A: Lithium Aluminum Hydride (LAH) is a potent, unselective source of hydride (H⁻) that readily reduces nitriles. [6]The mechanism involves the sequential addition of hydride ions to the carbon-nitrogen triple bond, forming an intermediate imine which is then further reduced to the amine. The resulting aluminum-amine complex is hydrolyzed during the work-up to release the final product. Extreme caution is required when handling LAH as it reacts violently with water. [6]
-
Method B: Catalytic Hydrogenation employs hydrogen gas (H₂) and a metal catalyst, typically Raney Nickel, to reduce the nitrile. [7]This method is often preferred for larger-scale syntheses due to safety and cost. The reaction proceeds on the surface of the catalyst, where H₂ is adsorbed and added across the C≡N bond. A potential side reaction is the formation of secondary amines, which can be suppressed by adding ammonia to the reaction mixture. [8]
Protocol 2A: Reduction using Lithium Aluminum Hydride (LAH)
| Reagent/Material | CAS Number | Molecular Weight | Role | Notes |
| 5-[...]-pyridine-3-carbonitrile | - | - | Substrate | From Part 1. |
| Lithium Aluminum Hydride (LAH) | 16853-85-3 | 37.95 g/mol | Reducing Agent | Extremely reactive with water. [6] |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | Solvent | Must be dry. |
| Deionized Water | 7732-18-5 | 18.02 g/mol | Quenching | For work-up. |
| 15% Sodium Hydroxide (NaOH) aq. | 1310-73-2 | 40.00 g/mol | Quenching | For work-up. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Extraction | For work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | Drying Agent | For drying organic layer. |
Detailed Experimental Protocol:
-
Inert Atmosphere Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend LAH (1.5-2.0 eq.) in anhydrous THF.
-
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve the nitrile (1.0 eq.) from Part 1 in anhydrous THF. Add this solution dropwise to the stirred LAH suspension at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting nitrile is completely consumed (typically 2-4 hours).
-
Quenching (Critical Safety Step):
-
Cool the reaction flask back down to 0 °C.
-
Extremely carefully and slowly , add reagents dropwise in the following order (Fieser method):
-
'x' mL of water (where 'x' is the mass of LAH in grams used).
-
'x' mL of 15% aqueous NaOH solution.
-
'3x' mL of water.
-
-
This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter. [6]6. Work-up:
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add anhydrous sodium sulfate, and filter the resulting suspension through a pad of Celite, washing the filter cake thoroughly with THF or dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude amine.
-
-
Purification: The crude amine can be purified by acid-base extraction or, if necessary, by column chromatography on silica gel (often pre-treated with triethylamine to prevent product streaking).
Protocol 2B: Reduction via Catalytic Hydrogenation
| Reagent/Material | CAS Number | Molecular Weight | Role | Notes |
| 5-[...]-pyridine-3-carbonitrile | - | - | Substrate | From Part 1. |
| Raney Nickel (50% slurry in water) | 7440-02-0 | 58.69 g/mol | Catalyst | Pyrophoric when dry. Handle with care. |
| Ethanol or Methanol | 64-17-5 / 67-56-1 | - | Solvent | Can be saturated with ammonia. |
| Hydrogen Gas (H₂) | 1333-74-0 | 2.02 g/mol | Reducing Agent | Flammable. |
| Ammonia (NH₃) (optional) | 7664-41-7 | 17.03 g/mol | Additive | Suppresses secondary amine formation. [7][8] |
| Celite | 61790-53-2 | - | Filter Aid | For removing catalyst. |
Detailed Experimental Protocol:
-
Reactor Setup: Place the nitrile (1.0 eq.) and the solvent (e.g., ethanol saturated with ammonia) into a high-pressure hydrogenation vessel (e.g., a Parr hydrogenator).
-
Catalyst Addition: Carefully add Raney Nickel (5-10% by weight of the nitrile) to the vessel. [7]Rinse the catalyst into the vessel with a small amount of the solvent.
-
Hydrogenation:
-
Seal the reactor and purge it several times with an inert gas (e.g., Nitrogen) before purging with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Begin vigorous stirring and heat if necessary (many hydrogenations proceed at room temperature).
-
-
Monitoring: The reaction is complete when hydrogen uptake ceases. This can be monitored via the pressure gauge on the reactor.
-
Work-up:
-
Carefully vent the excess hydrogen and purge the reactor with nitrogen.
-
Caution: The catalyst is pyrophoric. Filter the reaction mixture through a pad of Celite to remove the catalyst. Never allow the filter cake to dry completely in the air. Keep it wet with solvent (e.g., water or ethanol) and dispose of it appropriately.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude amine.
-
-
Purification: The product can be purified as described in Protocol 2A.
Final Product Characterization
The identity and purity of the final product, {5-[4-(propan-2-yl)phenyl]pyridin-3-yl}methanamine, should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the presence of the aminomethyl group and the correct substitution pattern on the aromatic rings.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared Spectroscopy (IR): To confirm the presence of N-H stretches (typically a doublet around 3300-3400 cm⁻¹) and the disappearance of the C≡N stretch (around 2230 cm⁻¹).
References
-
Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). Available from: [Link]
-
ResearchGate. How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings?. Available from: [Link]
-
ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Available from: [Link]
-
MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]
-
THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. Available from: [Link]
-
Thieme. Preparation of Cyanopyridines by Direct Cyanation. Available from: [Link]
-
Wikipedia. Negishi coupling. Available from: [Link]
-
Royal Society of Chemistry. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Available from: [Link]
-
Arkivoc. Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
Organic Chemistry Portal. Nitrile to Amine - Common Conditions. Available from: [Link]
-
ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
PubMed. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]
-
Denmark Group. The Negishi Cross-Coupling Reaction. Available from: [Link]
-
ACS Publications. Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Derivatives. Available from: [Link]
-
iChemical. 4-isopropyl-phenyl-boronic acid, CAS No. 16152-51-5. Available from: [Link]
-
OpenOChem Learn. Negishi Coupling. Available from: [Link]
-
Organic Chemistry Portal. Negishi Coupling. Available from: [Link]
-
Allsino Chemicals. A Novel Method for the Synthesis of 5-Bromo-2-cyanopyridine. Available from: [Link]
-
PubChem. 4-Isopropylphenylboronic acid. Available from: [Link]
-
ResearchGate. (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]
-
Andrew G Myers Research Group. The Suzuki Reaction. Available from: [Link]
-
Royal Society of Chemistry. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Available from: [Link]
-
ACS Publications. Visible-Light-Mediated Three-Component Minisci-Type Reaction of 4-Cyanopyridines. Available from: [Link]
-
SpringerLink. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. Available from: [Link]
-
Brieflands. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Available from: [Link]
-
ResearchGate. Preparation of Cyanopyridines by Direct Cyanation | Request PDF. Available from: [Link]
-
PubMed. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Available from: [Link]
-
MDPI. Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. Available from: [Link]
- Google Patents. WO2013160273A1 - (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes.
-
ResearchGate. (PDF) Synthesis of novel 5-(4-N-Alkyl-piperazin-1-yl)-1- benzofuran-2-yl)-3-substituted phenyl propenone derivatives as antibacterial agents: In vitro and In silico studies. Available from: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. 5-溴-3-氰基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chemscene.com [chemscene.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
Crystallization methods for {5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine salts
Executive Summary
This application note details the thermodynamic and kinetic control strategies for crystallizing {5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine (referred to herein as Target-5P ).
Target-5P presents a classic "Janus" physicochemical challenge common in drug development: it possesses a highly lipophilic tail (4-isopropylphenyl) and a hydrophilic, flexible polar head (methanamine).[1] The free base is prone to oiling out due to the rotational freedom of the methylene linker.[1] This guide provides a self-validating workflow to transition Target-5P from a metastable oil to a crystalline salt, focusing on the Mono-Hydrochloride and Hemifumarate forms.[1]
Physicochemical Analysis & Salt Selection Logic
Before initiating crystallization, one must understand the protonation landscape.[1] Target-5P is a di-basic molecule.[1]
| Functional Group | Approx. pKa | Protonation Priority | Structural Risk |
| Primary Amine (–CH₂NH₂) | ~9.3 – 9.6 | Primary (1°) | High rotational freedom; drives "oiling out."[1] |
| Pyridine Nitrogen | ~5.2 – 5.4 | Secondary (2°) | Low basicity; requires strong acid for protonation. |
The Strategy:
-
Mono-Salt Formation: Targeting the primary amine (ΔpKa > 3 with most acids) is the most stable approach.[1]
-
Di-Salt Formation: Protonating the pyridine requires strong mineral acids (HCl, H₂SO₄). However, di-salts of this structure often exhibit high hygroscopicity due to charge repulsion in the crystal lattice.[1]
-
Counter-ion Selection:
Protocol A: Solubility Profiling (The "Solubility Map")
Objective: Determine the "Good Solvent" (dissolves salt) and "Anti-Solvent" (precipitates salt) boundaries.
Materials:
-
Target-5P Free Base (Oil/Amorphous Solid).[1]
-
Solvents: Methanol (MeOH), Isopropanol (IPA), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Water.
Procedure:
-
Dispense 50 mg of Target-5P into 5 vials.
-
Add solvent in 100 µL increments at 25°C until dissolution.
-
If insoluble > 20 volumes, heat to 50°C.[1]
Data Output (Typical Profile for Target-5P Class):
| Solvent | Free Base Solubility | Mono-HCl Salt Solubility | Role in Protocol |
| Methanol | High (>100 mg/mL) | High (>50 mg/mL) | Initial Dissolution |
| Isopropanol | High | Moderate (10-20 mg/mL) | Crystallization Medium |
| Ethyl Acetate | High | Very Low (<1 mg/mL) | Anti-Solvent |
| Water | Low (<0.1 mg/mL) | High (>100 mg/mL) | Avoid (Risk of Hydrates) |
Protocol B: Reactive Crystallization of Mono-HCl Salt
Context: This protocol uses a Reverse Addition method to control supersaturation and prevent oiling.
Reagents:
-
Target-5P Free Base (10.0 g, 31.6 mmol).[1]
-
HCl (4M in Dioxane or IPA). Avoid aqueous HCl to prevent hydrate formation.[1]
-
Solvent System: Ethanol (EtOH) / Ethyl Acetate (EtOAc).
Step-by-Step Methodology:
-
Dissolution (The Good Solvent):
-
Acid Charge (Stoichiometric Control):
-
Calculate 1.05 equivalents of HCl (33.2 mmol).
-
Dilute the 4M HCl solution into 20 mL of Ethanol.
-
Crucial Step: Add the acid solution to the base solution slowly over 30 minutes at 40°C.
-
Why? Keeping the base in excess initially prevents local high acidity that could protonate the pyridine ring, causing amorphous di-salt precipitation.[1]
-
-
Seeding (The Nucleation Event):
-
Cool to 30°C.[1]
-
Add 0.5 wt% (50 mg) of authentic Mono-HCl seed crystals.
-
Self-Validation: Hold for 1 hour. If seeds dissolve, the solution is undersaturated (evaporate solvent). If a milky cloud forms immediately, supersaturation is too high (heat to redissolve).
-
-
Anti-Solvent Addition (Growth Phase):
-
Isolation:
Protocol C: "Oiling Out" Rescue (Hemifumarate Formation)
Context: If the HCl salt results in a sticky gum (common with flexible linkers), switch to Fumaric Acid. The rigid dicarboxylate anion often facilitates better packing.[1]
Workflow:
-
Dissolve Target-5P (1.0 eq) in IPA (10 vol) at 60°C.
-
Add Fumaric Acid (0.55 eq) dissolved in hot Methanol (2 vol).
-
Note: We use 0.55 eq to target the Hemifumarate (2:1 Base:Acid stoichiometry).
-
Cool slowly to 20°C (5°C/hour).
-
If oil forms: Reheat to 60°C, add 5 vol more IPA, and seed at high temperature (50°C).
Visualizing the Crystallization Logic
The following diagram illustrates the decision tree for selecting the crystallization pathway based on real-time observations.
Figure 1: Decision matrix for salt form screening and troubleshooting phase separation (oiling).
Analytical Validation (Self-Validating the Salt)
Do not assume the white powder is the correct salt.[1] Perform these checks:
-
¹H-NMR Stoichiometry Check:
-
DSC (Differential Scanning Calorimetry):
-
Chloride Titration (for HCl salts):
-
Use AgNO₃ titration to confirm 1:1 stoichiometry and ensure no excess HCl is trapped in the lattice.[1]
-
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (The authoritative handbook on salt selection logic).
-
Kumar, L., et al. (2007). "Salt Selection in Drug Discovery and Development." Pharmaceutical Technology. (Overview of counter-ion screening).
-
Pudipeddi, M., & Serajuddin, A. T. (2005). "Trends in solubility of polymorphs: 2005 update." Journal of Pharmaceutical Sciences, 94(5), 929-939.[1] (Thermodynamic solubility principles).
-
Black, S. N., et al. (2007). "Structure, Solubility, Screening, and Synthesis of Molecular Salts." Journal of Pharmaceutical Sciences. (Specifics on proton transfer in pyridine systems).
Sources
Troubleshooting & Optimization
Technical Support Center: Solubilization Strategies for {5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine
Executive Summary & Physicochemical Profile[2][3][4][5]
The Core Issue: Users frequently report precipitation of Compound X when diluting concentrated DMSO stocks into aqueous buffers (e.g., PBS pH 7.4). This is not a defect in the material but a predictable physicochemical event driven by the molecule's amphiphilic cationic nature .
Compound X consists of a polar "head" (methanamine) and a highly lipophilic "tail" (4-isopropylphenyl-pyridine).[1] While the amine is protonated at neutral pH, the hydrophobic surface area of the tail often overrides the solvation energy provided by the single positive charge, leading to aggregation and precipitation.[1]
Key Physicochemical Parameters
| Parameter | Estimated Value | Implication for Solubility |
| Molecular Weight | ~226.3 g/mol | Small molecule, kinetically fast precipitation.[1] |
| LogP (Lipophilicity) | ~3.2 – 3.8 | High. Indicates poor water solubility for the neutral species. |
| pKa (Primary Amine) | ~9.2 | Protonated ( |
| pKa (Pyridine) | ~4.5 | Uncharged (Neutral) at pH 7.4. |
| Solubility (pH 7.4) | < 50 µM (Predicted) | Risk Zone. High concentrations will crash out. |
Troubleshooting Guide (FAQ)
Q1: "I diluted my 10 mM DMSO stock into PBS, and it turned cloudy immediately. Why?"
Diagnosis: You have encountered "Solvent Shock." The Mechanism: DMSO solvates the hydrophobic tail of Compound X. When you rapidly introduce water (PBS), the DMSO concentration drops instantly. The water molecules form a structured cage around the hydrophobic tail (entropic penalty), forcing the molecules to aggregate to minimize water contact before the amine charge can stabilize them. The Fix:
-
Lower the final concentration: Target < 10 µM if possible.
-
Intermediate Dilution: Do not jump from 100% DMSO to 1% DMSO. Perform a step-down dilution (e.g., DMSO
1:1 DMSO:Water Buffer).[1] -
Vortex During Addition: Add the buffer to the DMSO (or vice versa) while vortexing to prevent local high-concentration "hotspots."
Q2: "Can I acidify the buffer to improve solubility?"
Answer: Yes, significantly.
Because the pyridine nitrogen has a pKa of ~4.5, lowering the pH below 4.0 will protonate both the amine and the pyridine ring.[1] This double-cationic state (
-
Recommendation: If your assay tolerates it, use a buffer at pH 4.0 - 5.0 (e.g., Acetate or Citrate buffer).
Q3: "I need to dose this in animals (IP/PO). PBS isn't working.[1] What is the recommended vehicle?"
Answer: Simple aqueous buffers are insufficient for in vivo concentrations (often > 1 mg/mL). You must use a co-solvent/surfactant system .[1] Recommended Formulation:
-
5% DMSO (Pre-solubilization)
-
40% PEG300 (Co-solvent)
-
5% Tween 80 (Surfactant to prevent aggregation)
-
50% Saline (Aqueous bulk)
-
Protocol: Dissolve in DMSO first.[1] Add PEG300.[1][4] Add Tween 80.[1][4] Finally, add Saline slowly with vortexing.
Step-by-Step Experimental Protocols
Protocol A: Preparation of Stable Cellular Assay Stock (10 µM - 100 µM)
Use this method for in vitro IC50/EC50 assays to avoid "fake" potency drops due to precipitation.[1]
-
Weighing: Weigh the solid Compound X (likely an HCl salt or free base).
-
Primary Stock: Dissolve in 100% anhydrous DMSO to reach 10 mM .
-
Tip: If the solid resists, sonicate at 37°C for 5 minutes.
-
-
Intermediate Stock (100x): Dilute the 10 mM stock 1:10 into 100% Ethanol or 50% DMSO/Water .
-
Result: 1 mM Intermediate Stock.[1]
-
-
Final Dosing: Pipette the 1 mM Intermediate Stock into your culture media (pH 7.4).
-
Final Concentration: 10 µM (1% solvent load).
-
Observation: Check for turbidity.[1] If turbid, reduce concentration to 1 µM.
-
Protocol B: "Crash-Resistant" Buffer Preparation
Use this if you must work at higher concentrations in aqueous media.[1]
-
Prepare PBS but adjust pH to 6.0 using HCl.
-
Add 0.1% Bovine Serum Albumin (BSA) .
-
Reason: Albumin binds lipophilic molecules, acting as a "carrier" that prevents them from sticking to plasticware or aggregating, without abolishing their biological activity in many assays.
-
Visualizing the Solubility Landscape
The following diagrams illustrate the decision logic for solubilization and the protonation states governing the compound's behavior.
Figure 1: Decision Tree for solubilizing Compound X based on target concentration.
Figure 2: Impact of pH on the ionization state and solubility of Compound X.
References & Further Reading
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Definitive text on pKa and logP relationships).
-
Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability".[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.
-
PubChem Database. (2024).[5] Compound Summary for Pyridine-methanamine derivatives. National Center for Biotechnology Information.[1]
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Source for the "Solvent Shock" mechanism).
Sources
- 1. CAS 3731-53-1: 4-Pyridinemethanamine | CymitQuimica [cymitquimica.com]
- 2. d-nb.info [d-nb.info]
- 3. 3-(Aminomethyl)pyridine | 3731-52-0 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pyridin-3-yl(quinolin-5-yl)methanamine | C15H13N3 | CID 81220311 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Arylpyridine Methanamines
Welcome to the technical support center for the synthesis of 5-arylpyridine methanamines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and minimize side reactions.
Introduction
The 5-arylpyridine methanamine scaffold is a crucial pharmacophore in numerous biologically active compounds. Its synthesis, while conceptually straightforward, often presents challenges in achieving high yields and purity. This guide provides in-depth, experience-driven advice to overcome these hurdles, focusing on the two most critical stages: the Suzuki-Miyaura cross-coupling to form the C-C bond and the subsequent reduction of a nitrile to the target methanamine.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Q1: I'm observing a low yield in my Suzuki-Miyaura coupling of a 3-halo-5-cyanopyridine with an arylboronic acid. What are the likely causes and how can I optimize the reaction?
A low yield in this step is a common issue and can stem from several factors. The electron-deficient nature of the pyridine ring can make it a challenging coupling partner. Here’s a breakdown of potential causes and solutions:
-
Catalyst System (Palladium Source and Ligand): The choice of catalyst and ligand is paramount.
-
Explanation: The ligand stabilizes the palladium center and facilitates the catalytic cycle. For electron-deficient pyridines, bulky, electron-rich phosphine ligands are often required to promote the rate-determining oxidative addition and subsequent reductive elimination steps.
-
Recommendation: Start with a robust catalyst system like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a specialized ligand such as SPhos or XPhos. Buchwald's pre-catalysts can also be highly effective as they generate the active Pd(0) species under mild conditions.[1]
-
-
Base Selection: The base plays a critical role in the transmetalation step.
-
Explanation: The base activates the boronic acid, forming a more nucleophilic boronate species that transfers its aryl group to the palladium center.
-
Recommendation: An aqueous solution of a moderately strong inorganic base like K₂CO₃ or K₃PO₄ is a good starting point.[2] For particularly sensitive substrates, organic bases such as triethylamine (TEA) can be employed.
-
-
Solvent Choice: The solvent must be able to dissolve the reactants and facilitate the reaction.
-
Explanation: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.
-
Recommendation: A common and effective solvent system is a 4:1 mixture of 1,4-dioxane and water.[2] Other options include toluene/water or THF/water.
-
-
Reaction Temperature: Temperature control is crucial for balancing reaction rate and side reactions.
-
Explanation: Higher temperatures can increase the reaction rate but may also promote side reactions like dehalogenation.
-
Recommendation: A typical temperature range for Suzuki couplings is 85-95°C.[2] If you observe significant dehalogenation, consider lowering the temperature.
-
-
Reagent Purity: Impurities in the starting materials can poison the catalyst.
-
Explanation: Boronic acids are prone to degradation, and any impurities can interfere with the catalytic cycle.
-
Recommendation: Ensure your arylboronic acid and halo-pyridine are of high purity.
-
Q2: My Suzuki coupling is plagued by significant homocoupling of the arylboronic acid (Ar-Ar byproduct). How can I prevent this?
Homocoupling is a common side reaction, especially when using Pd(II) sources.
-
Explanation: Homocoupling arises from the reaction of two boronic acid molecules, often promoted by the presence of Pd(II) species and oxygen.[3] When using a Pd(II) precatalyst like Pd(OAc)₂, it needs to be reduced to the active Pd(0) state. This reduction can sometimes occur via homocoupling of the boronic acid.[3]
-
Troubleshooting Steps:
-
Thorough Degassing: Rigorously degas your reaction mixture before adding the palladium catalyst. This can be achieved by bubbling an inert gas (nitrogen or argon) through the solvent or by using freeze-pump-thaw cycles. This minimizes the presence of oxygen, which can promote homocoupling.[4]
-
Use a Pd(0) Source: Employing a Pd(0) catalyst like Pd(PPh₃)₄ can circumvent the initial reduction step and often leads to less homocoupling.
-
Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by rapidly reducing any free Pd(II) species without interfering with the main catalytic cycle.[4]
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can sometimes lead to increased homocoupling.
-
Q3: I am struggling with the reduction of the 5-cyano-3-arylpyridine to the methanamine. Either the reaction is incomplete, or I'm getting a mixture of products. What are the best practices?
The reduction of a nitrile on a pyridine ring requires careful selection of the reducing agent and conditions to avoid side reactions.
-
Choice of Reducing Agent:
-
Lithium Aluminum Hydride (LiAlH₄):
-
Pros: A powerful reducing agent that readily reduces nitriles to primary amines.[5][6][7][8]
-
Cons: It is highly reactive and can react violently with protic solvents like water and alcohols.[7] It can also potentially reduce the pyridine ring under harsh conditions. Due to its high reactivity, it must be handled with extreme care under anhydrous conditions.
-
Recommendation: Use in an anhydrous ether solvent like THF or diethyl ether. The reaction is typically performed by adding the nitrile solution to a suspension of LiAlH₄ in ether, followed by a careful aqueous workup.[8]
-
-
Catalytic Hydrogenation (e.g., H₂/Raney Ni):
-
Pros: Often provides high yields of the primary amine and is a cleaner, more scalable method.
-
Cons: Can lead to the formation of secondary and tertiary amines as byproducts.[9] Halogenated pyridines may undergo dehalogenation, although this is less of a concern with Raney Nickel compared to palladium catalysts.
-
Recommendation: To suppress the formation of secondary and tertiary amines, the reaction can be carried out in the presence of ammonia.[10] A solvent system of methanol or ethanol with ammonia is common.
-
-
Sodium Borohydride with a Cobalt Catalyst (NaBH₄/CoCl₂):
-
Pros: A milder alternative to LiAlH₄. NaBH₄ alone does not reduce nitriles, but in the presence of a cobalt salt, it forms cobalt boride, which is an effective reducing agent.
-
Cons: The reaction may require optimization of the stoichiometry and temperature.
-
-
-
Controlling Over-reduction and Pyridine Ring Reduction:
-
Explanation: While the pyridine ring is generally stable to reduction under conditions used for nitrile reduction, forcing conditions (high temperature, high pressure, prolonged reaction times) can lead to its saturation.
-
Recommendation: Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. Use the mildest effective conditions.
-
Q4: My nitrile reduction is producing significant amounts of secondary and tertiary amines. How can I selectively form the primary amine?
This is a classic problem in nitrile reductions.
-
Mechanism of Formation: The primary amine product can react with the intermediate imine formed during the reduction, leading to a secondary amine. This secondary amine can then react with another imine intermediate to form a tertiary amine.
-
Strategies for Minimization:
-
Use of Ammonia: As mentioned above, conducting the catalytic hydrogenation in the presence of ammonia is a highly effective strategy.[10] Ammonia competes with the primary amine product for reaction with the imine intermediate, thereby suppressing the formation of secondary and tertiary amines.
-
High Dilution: Running the reaction at high dilution can disfavor the bimolecular side reactions that lead to secondary and tertiary amines.
-
Slow Addition: In some cases, slow addition of the nitrile to the reducing agent can help maintain a low concentration of the primary amine product, reducing the likelihood of side reactions.[11]
-
Specific Reagent Systems: The Raney Ni/KBH₄ system in dry ethanol has been reported to be an efficient and mild method for the direct hydrogenation of nitriles to primary amines with minimal formation of byproducts.[12][13]
-
Q5: I'm experiencing significant product loss during the workup and purification of my 5-arylpyridine methanamine. What are the best practices for isolation?
The basic nature of the product requires specific handling during purification.
-
Explanation: As an amine, your product is basic and will readily form salts with acids. It can also be quite water-soluble, especially in its protonated form.
-
Workup and Extraction:
-
Basify Before Extraction: After quenching the reaction, ensure the aqueous layer is basic (pH > 10) before extracting with an organic solvent. This will ensure your product is in its free base form and will partition into the organic layer. Use a base like NaOH or K₂CO₃.
-
Choose the Right Solvent: Use a suitable organic solvent for extraction, such as ethyl acetate, dichloromethane, or a mixture of THF and toluene.
-
"Salting Out": If your product has some water solubility, saturating the aqueous layer with NaCl before extraction can decrease its solubility in the aqueous phase and improve extraction efficiency.
-
-
Purification:
-
Column Chromatography:
-
Stationary Phase: Silica gel is commonly used. However, the basicity of the amine can cause it to streak on the column.
-
Mobile Phase: To prevent streaking, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).
-
-
Acid-Base Extraction: For removing non-basic impurities, you can dissolve your crude product in an organic solvent and extract it with a dilute acid (e.g., 1M HCl). Your amine will move into the aqueous layer as the hydrochloride salt. The layers are then separated, the aqueous layer is basified, and the purified amine is re-extracted into an organic solvent.
-
Cation-Exchange Chromatography: This can be a very effective method for purifying amines. The basic amine will bind to the acidic resin, and impurities can be washed away. The pure amine can then be eluted by washing the column with a basic solution (e.g., ammonia in methanol).[14]
-
Frequently Asked Questions (FAQs)
FAQ 1: What are the most reliable methods for constructing the 5-arylpyridine core?
The Suzuki-Miyaura coupling is generally the most versatile and widely used method due to the commercial availability of a vast array of boronic acids and the reaction's tolerance of many functional groups.[15][16] Other cross-coupling reactions like the Stille coupling (using organotin reagents) or Negishi coupling (using organozinc reagents) are also effective but often involve more sensitive or toxic reagents.
FAQ 2: How does the electronic nature of the aryl group affect the synthesis?
-
In Suzuki Coupling: Arylboronic acids with electron-withdrawing groups tend to be more reactive in the transmetalation step. Conversely, electron-rich arylboronic acids can sometimes be more sluggish. However, with modern catalyst systems, a wide range of electronically diverse aryl groups can be successfully coupled.
-
On the Final Product: The electronic nature of the aryl group will influence the basicity and overall properties of the final 5-arylpyridine methanamine.
FAQ 3: Are there any orthogonal protecting group strategies I should be aware of?
If your aryl group or pyridine ring contains other sensitive functional groups (e.g., other amines, hydroxyls, carboxylic acids), you will need to employ a protecting group strategy.
-
Amines: Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) groups are common choices as they are stable to the conditions of Suzuki coupling and can be removed under acidic or hydrogenolysis conditions, respectively.
-
Hydroxyls: Silyl ethers (e.g., TBDMS) or benzyl ethers are generally robust enough for Suzuki coupling.
-
Carboxylic Acids: These are often converted to esters (e.g., methyl or ethyl esters) prior to coupling.
FAQ 4: What are the key safety precautions when working with reagents like LiAlH₄ or Raney Nickel?
-
Lithium Aluminum Hydride (LiAlH₄):
-
Highly Reactive with Water: LiAlH₄ reacts violently with water and other protic sources to release flammable hydrogen gas.[17] All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (nitrogen or argon).
-
Pyrophoric: LiAlH₄ powder can ignite spontaneously in moist air.[17] Handle it in a fume hood away from flammable solvents.
-
Quenching: Quench reactions carefully and slowly, typically by the dropwise addition of ethyl acetate followed by water or a saturated aqueous solution of sodium sulfate at low temperature (ice bath).
-
-
Raney Nickel:
-
Pyrophoric: Raney Nickel is typically supplied as a slurry in water. If it dries out, it is pyrophoric and can ignite in air. Never allow the catalyst to become dry.
-
Hydrogenation Safety: Hydrogen gas is highly flammable. Ensure your hydrogenation apparatus is properly set up and purged with an inert gas before introducing hydrogen. Work in a well-ventilated area.
-
Visualized Workflows and Mechanisms
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Nitrile Reduction Pathway and Side Reaction
Caption: Reaction pathways in nitrile reduction, showing the desired product and a common side reaction.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 3-halo-5-cyanopyridine (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add the solvent (e.g., 1,4-dioxane/water 4:1 v/v) to the flask.
-
Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) to the flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 85-95°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Nitrile Reduction with LiAlH₄
Safety Note: This procedure must be performed under strictly anhydrous conditions in a fume hood.
-
Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add LiAlH₄ (1.5-2.0 eq.) and anhydrous diethyl ether or THF.
-
Cooling: Cool the LiAlH₄ suspension to 0°C in an ice bath.
-
Substrate Addition: Dissolve the 5-aryl-3-cyanopyridine (1.0 eq.) in anhydrous ether/THF and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature until complete (monitor by TLC or LC-MS).
-
Quenching (Fieser Method): Cool the reaction mixture back to 0°C. Cautiously and slowly add water (X mL, where X is the mass of LiAlH₄ in grams used), followed by 15% aqueous NaOH (X mL), and then water again (3X mL).
-
Workup: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with ether or ethyl acetate. Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amine by column chromatography (with added triethylamine in the eluent) or by acid-base extraction.
References
- U.S.
- "Lithium Aluminum Hydride (LiAlH4)
- "Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides," P
- "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- U.S.
- "Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines," Arkivoc.
- "Suzuki-Miyaura cross-coupling: Practical Guide," Yoneda Labs.
- "A Researcher's Guide to Pyridine Purification: A Compar
- U.S.
- "Experiment 5 Reductions with Lithium Aluminium Hydride," University of Cambridge.
- Japanese Patent JP S61251663A, "Production of aminomethylpyridine," Google P
- "Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom
- "Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines," ResearchG
- "Navigating the Suzuki Coupling Landscape: A Comparative Analysis of 3-Chloro-5-fluoro-2," BenchChem.
- "19.3. Reductions using NaBH4, LiAlH4," Organic Chemistry II - Lumen Learning.
- "Suzuki reaction," Wikipedia.
- "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
- "LiAlH4 and NaBH4 Carbonyl Reduction Mechanism," Chemistry Steps.
- U.S.
- "reduction of nitriles," Chemguide.
- "Suzuki-Miyaura Cross Coupling Reaction," TCI Chemicals.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 7. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides - Eureka | Patsnap [eureka.patsnap.com]
- 10. US7214829B2 - Method for the production of primary amines by hydrogenating nitriles - Google Patents [patents.google.com]
- 11. JPS61251663A - Production of aminomethylpyridine - Google Patents [patents.google.com]
- 12. quod.lib.umich.edu [quod.lib.umich.edu]
- 13. researchgate.net [researchgate.net]
- 14. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. tcichemicals.com [tcichemicals.com]
- 17. ch.ic.ac.uk [ch.ic.ac.uk]
Validation & Comparative
A Comparative Guide to the Bioactivity of Novel NAMPT Inhibitors: Evaluating {5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine Against Established Standards
In the landscape of modern oncology, the strategic targeting of metabolic pathways that fuel cancer cell proliferation and survival has emerged as a cornerstone of drug discovery. One such critical target is Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1] Given the heightened reliance of many tumors on this pathway, the development of potent and selective NAMPT inhibitors represents a promising therapeutic avenue.[2]
This guide provides a comparative framework for evaluating the bioactivity of a novel putative NAMPT inhibitor, {5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine, against well-characterized standard inhibitors, FK866 and GNE-617. While the bioactivity of {5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine is yet to be extensively reported in peer-reviewed literature, its chemical scaffold, featuring a substituted phenyl-pyridine motif, suggests its potential as a modulator of intracellular signaling pathways, including those regulated by NAMPT. This document will therefore serve as a comprehensive roadmap for researchers and drug development professionals to systematically characterize this novel compound and benchmark its performance against established benchmarks in the field.
The Central Role of NAMPT in Cancer Metabolism
Nicotinamide adenine dinucleotide (NAD+) is an essential coenzyme involved in a myriad of cellular processes, including redox reactions, DNA repair, and cell signaling.[3] While normal cells can synthesize NAD+ through multiple pathways, many cancer cells exhibit a heightened dependence on the NAMPT-mediated salvage pathway.[4] This dependency makes NAMPT an attractive therapeutic target, as its inhibition can lead to a rapid depletion of intracellular NAD+ pools, triggering an energy crisis and subsequent apoptotic cell death in cancer cells.[5]
Figure 1: The NAMPT-mediated NAD+ salvage pathway and the point of inhibition.
Standard NAMPT Inhibitors: A Benchmark for Comparison
A comparative analysis requires well-defined standards. In the context of NAMPT inhibition, FK866 and GNE-617 are two of the most extensively studied and potent inhibitors, making them ideal benchmarks.
FK866 (also known as APO866 or Daporinad) is a highly specific, non-competitive inhibitor of NAMPT.[6] It has demonstrated potent antitumor activity in a wide range of hematologic and solid tumor models.[5][7] Clinical trials have been conducted, though dose-limiting toxicities have presented challenges.[8]
GNE-617 is another potent and selective NAMPT inhibitor with a biochemical IC50 of 5 nM.[9] It has shown efficacy in various cancer cell lines and in vivo xenograft models.[10]
Comparative Bioactivity Profile
The following table summarizes the key bioactivity parameters for the standard inhibitors, providing a quantitative basis for the evaluation of novel compounds like {5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine.
| Parameter | FK866 (APO866) | GNE-617 | {5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine |
| Biochemical IC50 | ~0.3-1.6 nM[6][11] | 5 nM[9] | To be determined |
| Cellular IC50 (Cancer Cell Lines) | 0.09 - 27.2 nM (hematologic cancers)[7] 0.5 - 3.0 nM (A2780, HCT116)[12] | 1.8 - 7.4 nM (various solid tumors)[10] | To be determined |
| Mechanism of Action | Non-competitive NAMPT inhibitor[6] | Competitive NAMPT inhibitor[13] | To be determined |
| Key Cellular Effects | NAD+ and ATP depletion, induction of apoptosis and autophagy.[7] | Potent reduction of NAD levels, leading to cell death.[13] | To be determined |
A Framework for Evaluating {5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine
To ascertain the bioactivity of {5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine and compare it to the established standards, a systematic, multi-tiered experimental approach is recommended.
Figure 2: Recommended experimental workflow for characterizing a novel NAMPT inhibitor.
Experimental Protocols
Biochemical NAMPT Inhibitor Screening Assay
Objective: To determine the direct inhibitory effect of {5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine on the enzymatic activity of purified NAMPT and to calculate its IC50 value.
Principle: This assay measures the production of NMN, the product of the NAMPT reaction, which is then converted to NAD+. The resulting NAD+ is used in a coupled enzymatic reaction to generate a fluorescent or colorimetric signal.[14]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM DTT, pH 7.5).[15]
-
Dilute recombinant human NAMPT enzyme in the reaction buffer to the desired concentration (e.g., 20-50 ng/µl).[14]
-
Prepare a substrate solution containing nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) in the reaction buffer.
-
Prepare a detection reagent containing NMNAT, alcohol dehydrogenase, ethanol, and a fluorescent probe (e.g., resazurin) or a colorimetric probe (e.g., WST-1).
-
Prepare serial dilutions of {5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine, FK866, and GNE-617 in the reaction buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of diluted NAMPT enzyme to each well (except for the "no enzyme" control wells).
-
Add 5 µL of the test compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 35 µL of the substrate solution to all wells.
-
Incubate the plate at 30°C for 2 hours.[14]
-
Add the detection reagent to each well.
-
Incubate at 37°C for 20-30 minutes.
-
Measure the fluorescence (e.g., Ex/Em = 540/590 nm) or absorbance (e.g., 450 nm) using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all readings.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular NAD+/NADH Quantification Assay
Objective: To measure the levels of NAD+ and NADH in cancer cells treated with {5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine to confirm on-target activity.
Principle: This assay involves the differential extraction of NAD+ and NADH from cell lysates, followed by a cycling enzymatic reaction that generates a product quantifiable by colorimetry or fluorescence.[16]
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., A2780, HCT116) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of {5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine, FK866, GNE-617, or vehicle control for various time points (e.g., 24, 48, 72 hours).
-
-
NAD+/NADH Extraction:
-
For NAD+ measurement, lyse the cells with an acidic extraction buffer (e.g., 0.1 N HCl) and heat at 60°C for 30 minutes to decompose NADH.[17]
-
For NADH measurement, lyse the cells with an alkaline extraction buffer (e.g., 0.1 N NaOH) and heat at 60°C for 30 minutes to decompose NAD+.[18]
-
Neutralize the extracts with the corresponding opposite buffer.
-
Centrifuge the lysates to pellet cell debris.
-
-
Quantification:
-
Use a commercially available NAD/NADH assay kit (e.g., from Abcam or Sigma-Aldrich).
-
Prepare a standard curve using the provided NAD+ standard.
-
Add the extracted samples and standards to a 96-well plate.
-
Add the reaction mix containing a cycling enzyme and a probe.
-
Incubate at room temperature for 1-4 hours, protected from light.
-
Measure the absorbance (e.g., 565 nm) or fluorescence.
-
-
Data Analysis:
-
Calculate the concentrations of NAD+ and NADH in the samples using the standard curve.
-
Normalize the values to the total protein concentration or cell number.
-
Calculate the NAD+/NADH ratio.
-
Cell Viability/Cytotoxicity Assay
Objective: To determine the effect of {5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine on the proliferation and viability of cancer cells and to calculate its GI50/IC50 value.
Principle: Assays like the MTT or CellTiter-Glo assay measure metabolic activity or intracellular ATP levels, respectively, which serve as indicators of cell viability.
Step-by-Step Protocol (using CellTiter-Glo as an example):
-
Cell Seeding and Treatment:
-
Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of {5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine, FK866, GNE-617, or vehicle control.
-
Incubate for a prolonged period (e.g., 72-96 hours) to allow for the effects of NAD+ depletion to manifest.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo reagent to room temperature.
-
Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (media only).
-
Normalize the data to the vehicle-treated cells (100% viability).
-
Plot the percent viability against the log of the compound concentration and determine the GI50/IC50 value using a non-linear regression analysis.
-
In Vivo Tumor Xenograft Model Evaluation
Objective: To assess the in vivo antitumor efficacy of {5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine in a preclinical animal model.
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored over time.
Step-by-Step Protocol:
-
Animal Model and Tumor Implantation:
-
Treatment:
-
Randomize the mice into treatment groups (e.g., vehicle control, {5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine, and a positive control like FK866 or GNE-617).
-
Administer the compounds via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.
-
-
Monitoring and Endpoint:
-
Measure the tumor volume (e.g., using calipers) and body weight of the mice regularly (e.g., twice a week).
-
Continue the treatment for a specified period or until the tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, and biomarker assessment).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the observed antitumor effects.
-
Conclusion
The systematic evaluation of {5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine using the outlined experimental framework will provide a robust dataset to ascertain its potential as a novel NAMPT inhibitor. By directly comparing its bioactivity against the well-established standards FK866 and GNE-617, researchers can effectively position this new chemical entity within the competitive landscape of cancer metabolism-targeted therapies. This guide serves as a foundational blueprint for such an investigation, emphasizing scientific rigor and a logical, stepwise approach to characterization. The insights gained from these studies will be invaluable in determining the future trajectory of {5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine in the drug development pipeline.
References
-
Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration. AACR Journals. [Link]
-
NAMPT Inhibition Induces Neuroblastoma Cell Death and Blocks Tumor Growth. Frontiers in Oncology. [Link]
-
Inhibition of NAMPT by PAK4 Inhibitors. MDPI. [Link]
-
Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models. PMC. [Link]
-
Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry. [Link]
-
What are the new molecules for NAMPT inhibitors? Patsnap Synapse. [Link]
-
Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research. [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]
-
NAMPT Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS. PMC. [Link]
-
Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. PMC. [Link]
-
Crystal structure-based comparison of two NAMPT inhibitors. PMC. [Link]
-
Metabolic Response to NAD Depletion across Cell Lines Is Highly Variable. PMC. [Link]
- (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes.
-
Structure-Based Design of Potent Nicotinamide Phosphoribosyltransferase Inhibitors with Promising in Vitro and in Vivo Antitumor Activities. Journal of Medicinal Chemistry. [Link]
-
Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. [Link]
-
FK866, a Highly Specific Noncompetitive Inhibitor of Nicotinamide Phosphoribosyltransferase, Represents a Novel Mechanism for Induction of Tumor Cell Apoptosis. AACR Journals. [Link]
- Synthesis method and intermediates of pyridin-2-yl-methylamine.
-
GNE-617 reduces NAD levels in sensitive and resistant cell lines. ResearchGate. [Link]
-
Distinct Capabilities in NAD Metabolism Mediate Resistance to NAMPT Inhibition in Glioblastoma. MDPI. [Link]
-
5-(furan-3-yl)-N-(4-methylbenzyl)pyridin-3-amine. PubChem. [Link]
-
NAD+/NADH Assay Kit (Colorimetric). Cell Biolabs, Inc.. [Link]
-
Single sample extraction protocol for the quantification of NAD and NADH redox states in Saccharomyces cerevisiae. PMC. [Link]
-
MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry. [Link]
-
Chemistry-led investigations into the mode of action of NAMPT activators, resulting in the discovery of non-pyridyl class NAMPT activators. PMC. [Link]
-
The NAD biosynthesis inhibitor APO866 has potent antitumor activity against hematologic malignancies. Blood. [Link]
-
(5-Pyridin-3-ylfuran-2-yl)methanamine. PubChem. [Link]
-
A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1. Frontiers in Oncology. [Link]
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- 2. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1 [frontiersin.org]
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- 7. ashpublications.org [ashpublications.org]
- 8. pubs.acs.org [pubs.acs.org]
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- 11. Crystal structure-based comparison of two NAMPT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Chemistry-led investigations into the mode of action of NAMPT activators, resulting in the discovery of non-pyridyl class NAMPT activators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. NAD/NADH Assay Kit (Colorimetric) (ab65348/K337-100) | Abcam [abcam.com]
- 18. cellbiolabs.com [cellbiolabs.com]
- 19. Frontiers | NAMPT Inhibition Induces Neuroblastoma Cell Death and Blocks Tumor Growth [frontiersin.org]
Technical Identification Guide: {5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine via FT-IR
Executive Summary & Application Context
Compound: {5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine Molecular Formula: C15H18N2 Molecular Weight: 226.32 g/mol [1]
This guide details the identification of the bi-aryl scaffold {5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine using Fourier-Transform Infrared (FT-IR) spectroscopy. As a Senior Application Scientist, I present this not merely as a list of peaks, but as a comparative analysis of analytical performance.
While Nuclear Magnetic Resonance (NMR) remains the gold standard for de novo structural elucidation, FT-IR (specifically Attenuated Total Reflectance, or ATR) is the superior method for rapid quality control (QC), polymorph identification, and goods-inward raw material verification . This guide compares the ATR-FTIR workflow against traditional KBr Transmission and NMR, providing a self-validating protocol for routine identification.
Molecular Dissection & Theoretical Spectral Profile
To accurately identify this molecule, we must deconstruct it into its vibrating functional units. The IR spectrum is a superposition of these distinct moieties.
Structural Breakdown[1]
-
Core Scaffold: A 3,5-disubstituted pyridine ring.[1]
-
Substituent A (Pos 3): A primary methanamine group (
). -
Substituent B (Pos 5): A 4-isopropylphenyl group (also known as p-cumenyl).
Predicted Vibrational Signature (The "Fingerprint")
| Functional Group | Mode of Vibration | Predicted Wavenumber ( | Diagnostic Value |
| Primary Amine ( | N-H Stretching (Asym/Sym) | 3380 / 3310 (Doublet) | High : Confirms the primary amine; distinguishes from secondary amine impurities. |
| Isopropyl Group | C-H Bending (Gem-dimethyl) | 1385 / 1365 (Doublet) | Critical : The "split" peak here is the signature of the isopropyl ( |
| Pyridine Ring | 1590 - 1570 | Medium : Characteristic of the heterocyclic core. | |
| Aromatic Rings | C-H Out-of-Plane (OOP) Bend | 830 - 800 | High : Indicates para-substitution on the phenyl ring and the 3,5-pyridine pattern. |
| Aliphatic Chain | C-H Stretching ( | 2960 - 2850 | Low : Common to most organics, but intensity confirms the isopropyl/methylene presence. |
Expert Insight: The primary amine signals (~3300
) are sensitive to hydrogen bonding. If the sample is a hydrochloride salt rather than the free base, these peaks will broaden significantly and shift to ~3000(ammonium band).
Comparative Analysis: ATR-FTIR vs. Alternatives
This section objectively compares the performance of ATR-FTIR against the traditional KBr pellet method and H-NMR for this specific compound.
Table 1: Performance Matrix
| Feature | Method A: ATR-FTIR (Recommended) | Method B: Transmission FTIR (KBr Pellet) | Method C: 1H-NMR |
| Sample Prep Time | < 1 minute (Direct application) | 15-20 minutes (Grinding/Pressing) | 10-30 minutes (Solvation) |
| Sample Recovery | Yes (Non-destructive) | No (Sample embedded in salt) | No (Sample dissolved) |
| Moisture Sensitivity | Low | High (KBr is hygroscopic; affects amine region) | Low (Solvent dependent) |
| Resolution | Medium (Path length ~2µm) | High (Adjustable path length) | Ultra-High (Structural proof) |
| Primary Use Case | Routine QC / ID Verification | Trace Analysis / Library Matching | Structural Elucidation |
Critical Analysis
-
Why ATR wins for Routine ID: The methanamine group in this molecule is prone to reacting with atmospheric
to form carbamates or absorbing moisture. The KBr pellet method exposes the sample to atmospheric moisture during the grinding process, often resulting in a broad O-H band that obscures the critical N-H amine doublet. ATR minimizes this exposure. -
The NMR Factor: While NMR provides the exact proton count (verifying the 6 protons of the isopropyl group), it is slower and requires deuterated solvents. IR is the "gatekeeper" technique—if the IR fingerprint doesn't match, do not waste resources on NMR.
Experimental Protocol (Self-Validating)
Objective: Obtain a valid spectral fingerprint for {5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine.
Equipment Prerequisites
-
Spectrometer: FT-IR with Diamond or ZnSe ATR accessory.
-
Resolution: 4
. -
Scans: 32 scans (minimum) to ensure Signal-to-Noise ratio > 500:1.
Step-by-Step Workflow
-
System Validation (The "Zero" State):
-
Clean crystal with isopropanol.
-
Run a Background Scan (air only).
-
Validation Check: The background spectrum must be devoid of peaks (flat line). If peaks exist at 2350
( ) or 3600 (Humidity), purge the system.
-
-
Sample Loading:
-
Place ~5-10 mg of the solid powder onto the center of the crystal.
-
Apply pressure using the anvil arm.
-
Expert Tip: Monitor the "Energy Throughput" bar. Ensure sufficient contact without over-tightening (which can crack ZnSe crystals).
-
-
Acquisition:
-
Scan range: 4000
to 600 . -
Apply Atmospheric Correction (to remove fluctuating
/ vapor).
-
-
Post-Processing & Verification:
-
Apply ATR Correction (if comparing to a historical Transmission/KBr library). ATR intensities vary with wavelength (
). -
Self-Validation: Check for the Gem-Dimethyl Doublet at ~1380
. If this is a singlet or missing, the isopropyl group may have degraded or the synthesis failed.
-
Visualization of Logic & Workflow
Diagram 1: Vibrational Assignment Logic
This diagram traces the causal link between the molecular structure and the resulting spectral peaks.
Caption: Causal mapping of structural moieties to specific IR vibrational modes and resulting spectral peaks.
Diagram 2: QC Decision Workflow
A self-validating decision tree for routine identification.
Caption: Step-by-step decision matrix for validating the compound identity based on spectral features.
References
-
National Institute of Standards and Technology (NIST). 4-(Aminomethyl)pyridine Infrared Spectrum.[2] NIST Chemistry WebBook, SRD 69.[2][3] Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for group frequency assignments).
-
PubChem. Pyridin-3-yl(quinolin-5-yl)methanamine Compound Summary. (Used for structural analog comparison). Available at: [Link]
-
Kintek Solution. Advantages of KBr Pellets vs ATR for FTIR Analysis. Available at: [Link]
Sources
Reference Standards for {5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine Analysis: A Comparative Qualification Guide
Executive Summary
In the development of small molecule therapeutics—particularly kinase inhibitors and S1P receptor modulators—the intermediate {5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine represents a critical quality attribute.[1] Its structural duality, featuring a lipophilic isopropyl-phenyl tail and a reactive hydrophilic methanamine head, creates specific analytical challenges regarding solubility, ionization, and stability.
This guide moves beyond simple catalog listings to objectively compare the performance and risk profiles of Primary Reference Standards (Qualified In-House) versus Commercial Research-Grade Reagents . It provides a self-validating protocol for qualifying this specific amine as a reference standard, ensuring data integrity for regulatory filings (IND/NDA).
Part 1: The Analytical Challenge
Before selecting a standard, one must understand the molecule's behavior. {5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine (hereafter referred to as IPPM ) presents three distinct analytical hurdles:
-
Basicity & Tailing: The primary methanamine group (
) and the pyridine ring nitrogen create a dibasic system. On standard C18 silica columns at neutral pH, this leads to severe peak tailing due to silanol interactions, compromising integration accuracy. -
Hygroscopicity (Salt vs. Free Base): Commercial vendors often supply the hydrochloride salt to improve stability. However, the salt form is highly hygroscopic. Without rigorous Water Content (KF) correction, potency calculations will be erroneously high.
-
Carbamate Formation: As a primary amine, IPPM readily reacts with atmospheric
to form carbamates, appearing as "ghost peaks" in HPLC that disappear upon acidification.
Part 2: Comparative Analysis of Reference Standard Options
The following table contrasts the three tiers of reference materials available for IPPM. Note that for this specific intermediate, "Certified Reference Materials" (CRMs) from pharmacopeias (USP/EP) are rarely available, forcing reliance on Custom Synthesis or Commercial Reagents.
Table 1: Reference Standard Performance Matrix
| Feature | Option A: Qualified Primary Standard (Custom/In-House) | Option B: Secondary Working Standard (Traceable) | Option C: Commercial Research Grade (Catalog Reagent) |
| Intended Use | Release testing, impurity quantification, regulatory filing.[1] | Routine QC, stability monitoring.[2][3] | Early-stage screening, synthesis confirmation.[1] |
| Purity Assignment | Mass Balance (100 - X) . Accounts for water, solvent, inorganics, and organics. | Potency traced against Option A via HPLC Assay. | Area % (HPLC) . Often ignores water/solvents. |
| Traceability | Full structural elucidation (NMR, MS, IR) + CoA. | Traced to Option A. | Limited. Often "Structure Confirmed" only. |
| Water/Solvent | Quantified by KF & GC-HS. Included in potency calc.[4][5] | Not typically tested per vial (assumed stable). | Rarely quantified; significant source of error (up to 5-10%).[1] |
| Risk Profile | Low . Defensible in audits. | Low-Medium .[1] Depends on storage stability. | High . "98%" label claim may actually be 88% potency due to salt/water. |
| Cost/Time | High / 4-6 weeks qualification.[1] | Low / Immediate. | Low / Immediate. |
Part 3: Scientific Integrity – The Qualification Protocol
To establish Option A (Qualified Primary Standard) , you cannot rely on a vendor's "98%" label. You must execute a Mass Balance Qualification . This protocol is self-validating: if the sum of impurities exceeds the safety margin, the material is rejected.
Workflow: Mass Balance Potency Assignment
The potency (
Where:
- = Organic Impurities (% by HPLC)
- = Inorganic Impurities (% by Residue on Ignition/ROI)
- = Water Content (% by Karl Fischer)
- = Residual Solvents (% by GC-Headspace)
Detailed Experimental Protocols
1. Structural Identification (The "Fingerprint")
-
1H-NMR (400 MHz, DMSO-d6): Confirm the isopropyl doublet (
ppm) and the distinct methylene singlet of the methanamine ( ppm). -
LC-MS (ESI+): Confirm parent ion
.[1]
2. Purity Determination (HPLC-UV)
-
Objective: Quantify
(Organic Impurities). -
Column: Waters XBridge C18 (or equivalent High-pH stable column),
mm, 3.5 µm. -
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0). Rationale: High pH keeps the amine deprotonated, eliminating tailing.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm (Pyridine/Phenyl absorption max).
-
System Suitability (Self-Validation): Tailing factor for IPPM must be
.[1] If , the pH is likely too low or the column is degraded.
3. Water & Solvent Quantification
-
Karl Fischer (Coulometric): Essential for the HCl salt form. Expect 1-5% w/w.[1]
-
GC-Headspace: Test for synthesis solvents (e.g., THF, Toluene, IPA).
Part 4: Visualization of the Qualification Workflow
The following diagram illustrates the decision logic and experimental flow for qualifying IPPM, ensuring no critical attribute is overlooked.
Figure 1: Critical Path Workflow for the qualification of {5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine reference standards via Mass Balance.
Conclusion
For {5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine, the difference between a "Research Grade" reagent and a "Qualified Standard" is often 5-10% in calculated potency , primarily driven by water content and salt stoichiometry.[1]
Recommendation:
-
Do not use commercial catalog reagents directly for quantitative impurity calculations in late-stage development.[1]
-
Purchase a large single lot of high-purity material (>5g).
-
Qualify this lot in-house using the Mass Balance protocol described above to create your own Primary Reference Standard.
-
Re-test water content annually, as the amine salt is hygroscopic.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[6] (2023).[6][7] Defines the validation parameters (Specificity, Linearity, Accuracy) required for the HPLC method. [Link]
-
International Council for Harmonisation (ICH). Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. (2000). Section 11.1 establishes the requirements for Reference Standards in GMP environments. [Link]
-
Kuselman, I., et al. Certification of Reference Standards in Pharmacy: Mass Balance Method. (2018).[8] ResearchGate. A detailed statistical review of the mass balance equation used in this guide. [Link]
Sources
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- 2. resolvemass.ca [resolvemass.ca]
- 3. scispace.com [scispace.com]
- 4. qvents.in [qvents.in]
- 5. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. intuitionlabs.ai [intuitionlabs.ai]
- 7. database.ich.org [database.ich.org]
- 8. demarcheiso17025.com [demarcheiso17025.com]
Safety Operating Guide
Comprehensive Safety and Handling Guide for {5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine
This guide provides essential safety and logistical information for the handling and disposal of {5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine. As a research chemical with an incompletely characterized toxicological profile, a cautious and proactive approach to safety is paramount. The protocols outlined below are designed to empower researchers, scientists, and drug development professionals to work safely with this compound, ensuring both personal safety and experimental integrity.
Understanding the Hazard: A Proactive Stance on a Novel Compound
While a specific Safety Data Sheet (SDS) for {5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine is not yet widely available, its structure—containing an aminopyridine core and a substituted aromatic ring—provides critical clues to its potential hazards. Aminopyridines and aromatic amines as classes of compounds are known for their potential toxicity.[1][2]
Anticipated Potential Hazards:
-
Acute Toxicity: May be harmful or fatal if swallowed, inhaled, or absorbed through the skin.[3][4]
-
Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation or damage.[3][5][6][7]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[8]
-
Systemic Effects: Systemic effects following exposure could include central nervous system effects, as seen with some aminopyridines.[3]
Given these potential risks, all handling of this compound must be conducted with appropriate engineering controls and personal protective equipment.
Engineering Controls: The First Line of Defense
Your primary defense against exposure is to control the laboratory environment.
-
Chemical Fume Hood: All weighing, handling, and experimental procedures involving {5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine in solid or solution form must be conducted inside a certified chemical fume hood.[9][10][11] This minimizes the risk of inhalation exposure.
-
Ventilation: Ensure the laboratory has adequate general ventilation to supplement the fume hood.[8]
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[3][12]
Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE.
| Body Part | Required PPE | Rationale and Specifications |
| Hands | Nitrile or Neoprene Gloves | Provides a barrier against skin contact.[10] Inspect gloves for any signs of damage before each use and change them frequently, especially if contamination is suspected.[13] |
| Eyes/Face | Chemical Safety Goggles & Face Shield | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes. A face shield should be worn over the goggles when there is a significant splash hazard.[3][10] |
| Body | Laboratory Coat | A fully buttoned lab coat made of a suitable material should be worn to protect skin and clothing.[10][12] |
| Respiratory | NIOSH-approved Respirator | If there is a risk of generating dust or aerosols that cannot be controlled within a fume hood, a NIOSH-approved respirator is required.[3][11] |
Donning and Doffing PPE: A Critical Workflow
The order of putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: Workflow for Donning and Doffing Personal Protective Equipment.
Step-by-Step Handling Procedures
Adherence to a strict, methodical workflow minimizes the risk of spills, exposure, and contamination.
-
Preparation: Before handling the compound, ensure all necessary PPE is correctly donned.[9] Prepare your workspace within the fume hood by lining it with absorbent, disposable bench paper.
-
Weighing and Transfer:
-
In-Experiment Handling:
-
Post-Experiment:
-
Decontaminate all surfaces and equipment after use.
-
Remove PPE in the correct order as illustrated in the diagram above to prevent contaminating yourself and the laboratory.
-
Emergency Procedures: A Plan for the Unexpected
In the event of an accidental exposure or spill, immediate and correct action is critical.
| Emergency Situation | Immediate Action Protocol |
| Skin Contact | Immediately remove contaminated clothing.[15] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do so.[16] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air immediately.[15] If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[8] Rinse the mouth with water. Seek immediate medical attention.[16] |
| Spill | Evacuate the immediate area.[8] If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material (e.g., sand or vermiculite) and place it in a sealed, labeled container for hazardous waste disposal.[17] For large spills, evacuate the lab and contact your institution's emergency response team. |
Storage and Disposal: Managing the Lifecycle
Proper storage and disposal are crucial for safety and environmental protection.
Storage
-
Store {5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine in a tightly closed, clearly labeled container.[10]
-
Keep the container in a cool, dry, and well-ventilated area.[13]
-
Store away from incompatible materials such as strong acids and oxidizing agents.[16]
Disposal
-
All waste containing this compound, including contaminated consumables (e.g., gloves, bench paper, pipette tips) and excess material, must be treated as hazardous waste.
-
Collect waste in a designated, sealed, and clearly labeled hazardous waste container.[9]
-
Do not dispose of this chemical down the drain or in regular trash.[18]
-
Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[15][18][19]
By adhering to these guidelines, you can create a safe and controlled environment for your vital research while minimizing risks to yourself, your colleagues, and the environment.
References
- Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS.
- Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (2024, July 8).
- Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions.
- Material Safety Data Sheet: 4-Aminopyridine. (2007, July 10).
- 4-Aminopyridine Safety Data Sheet. (2024, February 22). Jubilant Ingrevia.
- 4-aminopyridine GHS Safety Data Sheet. Sdfine.
- MSDS Name: 2-AMINO PYRIDINE. Alkali Metals.
- Material Safety Data Sheet: PYRIDINE. (2011, August 29).
- Safety in the Chemical Laboratory. Vanderbilt University Medical Center.
- Chemical Safety Guide, 5th Ed. National Institutes of Health.
- Safety Data Sheet: AMINOPYRIDINES. (2025, November 6). Sigma-Aldrich.
- Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
- Safety Data Sheet.
- Safety Data Sheet: 4-(3-Phenylpropyl)pyridine. (2025, December 22).
- Safety Data Sheet: Aromatic Amine Cleaning Developing Solution. (2024, January 9). SKC Inc.
- Amine Disposal For Businesses. (2024, July 18). Collect and Recycle.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate.
- Safety Data Sheet: (3-(Pyridin-4-yl)oxetan-3-yl)methanamine. (2024, December 19). CymitQuimica.
- Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
- Safety Data Sheet: Pyridine. (2024, November 26). PENTA.
- Pyridine SDS (Safety Data Sheet). (2014, May 16). Flinn Scientific.
- Safety Data Sheet: Pyridine. Carl ROTH.
- Safety Data Sheet: 3-(2-Thenoyl)pyridine. AK Scientific, Inc.
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- 2. researchgate.net [researchgate.net]
- 3. abdurrahmanince.net [abdurrahmanince.net]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. fishersci.com [fishersci.com]
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- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
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- 12. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
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- 14. ors.od.nih.gov [ors.od.nih.gov]
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- 16. Pyridine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 17. peptide.com [peptide.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
